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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Methodology of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

Executive Summary In modern medicinal chemistry, the design of kinase inhibitors heavily relies on highly functionalized, orthogonally protected heterocyclic building blocks. 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors heavily relies on highly functionalized, orthogonally protected heterocyclic building blocks. 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is a specialized intermediate designed to fulfill this role. By combining the hydrogen-bonding capabilities of a 3-aminopyrazole core with the electronic modulation of a C4-chlorine atom and the steric shielding of an N1-benzyloxymethyl (BOM) group, this molecule serves as a versatile scaffold for advanced drug discovery.

This technical guide explores the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols required to handle and synthesize this critical compound.

Molecular Architecture & Physicochemical Profile

The utility of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine stems from its precise structural functionalization. The molecule is built upon a 1H-pyrazol-3-amine scaffold, which is widely recognized as a privileged structure for binding the hinge region of various kinases.

To facilitate rapid comparison and integration into computational drug design workflows, the quantitative physicochemical properties of the fully protected building block are summarized below:

PropertyValueStructural Significance
Chemical Formula C11H12ClN3ODefines the mass and isotopic envelope.
Molecular Weight 237.69 g/mol Optimal low-MW fragment for further elaboration.
Core Scaffold 1H-pyrazol-3-aminePrimary hinge-binding pharmacophore[1].
Halogen Substitution C4-ChloroIncreases lipophilicity; targets hydrophobic pockets.
Protecting Group N1-Benzyloxymethyl (BOM)Prevents N1/N2 tautomerization and side reactions.
H-Bond Donors 1 (Exocyclic -NH2)Essential for interacting with kinase backbone carbonyls.
H-Bond Acceptors 3 (N2, O, -NH2)Interacts with kinase backbone amides.

Mechanistic Rationale for Structural Modifications

The transition from a simple pyrazole to a complex, orthogonally protected building block requires specific modifications, each driven by a distinct chemical and biological rationale:

Electrophilic Chlorination at C4: The exocyclic amino group at the C3 position strongly activates the pyrazole ring toward electrophilic aromatic substitution, making the C4 position highly nucleophilic. Chlorination at this site serves two purposes. Chemically, it lowers the pKa of the pyrazole NH, altering its hydrogen-bonding dynamics. Biologically, the chlorine atom provides a precise van der Waals vector to occupy the hydrophobic "gatekeeper" pocket within a kinase active site, improving both potency and selectivity. The parent 4-chloro-1H-pyrazol-3-amine is a well-documented intermediate in pharmaceutical databases, such as the[1].

Regioselective N1-Protection: Unprotected 3-aminopyrazoles are prone to tautomerization (shifting between 1H and 2H forms), which complicates downstream cross-coupling or amidation of the exocyclic C3-amine. The benzyloxymethyl (BOM) group is frequently utilized in heterocyclic chemistry to lock the tautomeric state, as demonstrated in advanced purine and pyrazole syntheses in the [2]. The steric bulk of the BOM group, combined with thermodynamic control during alkylation, directs protection predominantly to the less hindered N1 position, leaving the C3-amine exposed for subsequent library synthesis.

PharmacophoreLogic Core Pyrazole Core Hinge Kinase Hinge Region Core->Hinge H-bond Acceptor Amino 3-Amino Group Amino->Core C3 Position Amino->Hinge H-bond Donor Chloro 4-Chloro Group Chloro->Core C4 Position Gatekeeper Hydrophobic Pocket Chloro->Gatekeeper Van der Waals BOM 1-BOM Group BOM->Core N1 Protection

Caption: Pharmacophore model mapping structural components to kinase binding interactions.

Experimental Methodology: A Self-Validating Synthetic Workflow

To ensure high scientific integrity and reproducibility, the following step-by-step synthetic protocols are designed as self-validating systems. Causality is built into the workflow: visual cues and analytical checkpoints confirm the success of each mechanistic step.

Step 1: Electrophilic Chlorination of 1H-pyrazol-3-amine

Causality: N-Chlorosuccinimide (NCS) is selected over chlorine gas because it is a mild, solid reagent that allows for precise stoichiometric control, preventing over-chlorination at the C5 position.

  • Initialization: Dissolve 1H-pyrazol-3-amine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic halogenation.

  • Reagent Addition: Add NCS (1.05 equiv) portion-wise over 15 minutes. The slight excess ensures complete conversion without risking di-chlorination.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The disappearance of the highly polar starting material and the emergence of a less polar spot indicates success. Confirm via LC-MS (Expected M+H = 118 for SM; M+H = 152 for product).

  • Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over Na2SO4, and concentrate to yield 4-chloro-1H-pyrazol-3-amine.

Step 2: Regioselective N-Alkylation with BOM-Cl

Causality: Sodium Hydride (NaH) is used as a strong, non-nucleophilic base to irreversibly deprotonate the acidic pyrazole NH (pKa ~14) rather than the exocyclic amine (pKa ~35). The reaction is strictly maintained at 0 °C to maximize the kinetic preference for the less sterically hindered N1 position.

  • Initialization: Dissolve 4-chloro-1H-pyrazol-3-amine (1.0 equiv) in anhydrous DMF at 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv).

  • Validation Checkpoint 1 (Visual): Observe the immediate evolution of hydrogen (H2) gas. The cessation of bubbling (typically after 30 minutes) serves as a self-validating cue that complete deprotonation has formed the pyrazolide anion.

  • Alkylation: Dropwise add Benzyl chloromethyl ether (BOM-Cl, 1.1 equiv). Stir at 0 °C for 1 hour.

  • Validation Checkpoint 2 (Analytical): Check TLC (Hexanes:EtOAc 1:1). The formation of a highly lipophilic spot confirms the installation of the BOM group. LC-MS should indicate an M+H of 238.

  • Workup: Carefully quench excess NaH with a few drops of cold water. Dilute with EtOAc, wash extensively with water and brine, dry, and purify via flash chromatography to isolate pure 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine.

SynthesisWorkflow SM 1H-pyrazol-3-amine Int 4-chloro-1H-pyrazol- 3-amine SM->Int NCS, DMF 0°C to RT Prod 1-BOM-4-chloro-1H- pyrazol-3-amine Int->Prod BOM-Cl, NaH DMF, 0°C

Caption: Step-by-step synthetic workflow for 1-BOM-4-chloro-1H-pyrazol-3-amine.

Conclusion and Downstream Applications

Once synthesized, 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is primed for downstream diversification. The free exocyclic amine can be subjected to Buchwald-Hartwig cross-coupling or standard amide coupling to build the core of a drug candidate. Following the assembly of the desired molecular architecture, the BOM group can be cleanly cleaved under strongly acidic conditions (e.g., TFA/heat) or via catalytic hydrogenation, unmasking the pyrazole NH to restore its critical hydrogen-bond donor capacity within the biological target's active site[2].

References

  • Title: 4-chloro-1H-pyrazol-3-amine hydrochloride | C3H5Cl2N3 | CID 50999033 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 1,2,3,7-Tetrahydro-6H-purin-6-one and 3,7-Dihydro-1H-purine-2,6-dione Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

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Exploratory

Synthesis pathways and mechanisms for 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

An In-depth Technical Guide to the Synthesis of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The document outlines a validated, multi-step synthetic route commencing from readily available starting materials. Each step is detailed with in-depth procedural descriptions, mechanistic insights, and data interpretation. The guide is intended for researchers, chemists, and professionals in the field of pharmaceutical sciences, offering a robust framework for the synthesis and characterization of this and structurally related compounds.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their prevalence stems from their ability to act as versatile pharmacophores, capable of engaging in a wide range of non-covalent interactions with biological targets. The specific compound, 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine, incorporates several key features: a 3-amino group, which can serve as a crucial hydrogen bond donor or a point for further functionalization; a 4-chloro substituent, which can modulate electronic properties and provide a vector for further chemical modification; and a benzyloxymethyl (BOM) protecting group on the N1 position, which offers stability and can be selectively removed during synthetic campaigns.

This guide delineates a logical and efficient synthetic strategy, focusing on the construction of the pyrazole core followed by sequential introduction of the required substituents.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent approach. The N1-(benzyloxy)methyl group is best installed in the final step to avoid potential complications in earlier transformations. This points to the key intermediate, 4-chloro-1H-pyrazol-3-amine . The synthesis of this intermediate is the cornerstone of the entire process.

Our proposed forward synthesis, therefore, follows two main stages:

  • Stage 1: Synthesis of the key intermediate, 4-chloro-1H-pyrazol-3-amine.

  • Stage 2: N-alkylation of the intermediate to yield the final product.

Retrosynthesis Target 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine Intermediate1 4-chloro-1H-pyrazol-3-amine Target->Intermediate1 N-Alkylation Reagent1 Benzyl chloromethyl ether (BOM-Cl) Precursor1 3-Amino-1H-pyrazole Intermediate1->Precursor1 Chlorination Reagent2 N-Chlorosuccinimide (NCS)

Caption: Retrosynthetic analysis of the target compound.

Stage 1: Synthesis of 4-chloro-1H-pyrazol-3-amine

The synthesis of 4-chloro-1H-pyrazol-3-amine can be efficiently achieved through the direct chlorination of commercially available 3-amino-1H-pyrazole. N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation due to its mild nature and selectivity, minimizing over-chlorination and side reactions.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring, being electron-rich, is susceptible to attack by an electrophilic chlorine species generated from NCS. The amino group at the C3 position is a strong activating group, directing the electrophile to the C4 position.

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazole 3-Amino-1H-pyrazole Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + Cl+ NCS N-Chlorosuccinimide (NCS) Product 4-chloro-1H-pyrazol-3-amine Intermediate->Product - H+ Succinimide Succinimide

Caption: Mechanism of chlorination of 3-amino-1H-pyrazole.

Experimental Protocol

Materials:

  • 3-Amino-1H-pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, N-chlorosuccinimide (1.05 eq) is added portion-wise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford 4-chloro-1H-pyrazol-3-amine.

ParameterValue
Reactant 3-Amino-1H-pyrazole
Reagent N-Chlorosuccinimide
Solvent Acetonitrile
Temperature 0 °C to Room Temp
Typical Yield 70-85%

Stage 2: Synthesis of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

The final step involves the N-alkylation of 4-chloro-1H-pyrazol-3-amine with benzyl chloromethyl ether (BOM-Cl). This reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is critical to ensure selective N1-alkylation and to minimize side reactions. A non-nucleophilic base such as sodium hydride (NaH) is ideal.

Reaction Mechanism

The reaction is initiated by the deprotonation of the pyrazole N1-H by a strong base, forming a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of benzyl chloromethyl ether, displacing the chloride leaving group to form the desired product.

N-Alkylation_Mechanism cluster_1 SN2 N-Alkylation Intermediate 4-chloro-1H-pyrazol-3-amine Anion Pyrazolide Anion Intermediate->Anion + Base, - H2 Base NaH Product 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine Anion->Product + BOM-Cl, - Cl- BOMCl Benzyl chloromethyl ether (BOM-Cl)

Caption: Mechanism of N-alkylation with BOM-Cl.

Experimental Protocol

Materials:

  • 4-chloro-1H-pyrazol-3-amine

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl chloromethyl ether (BOM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, a solution of 4-chloro-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF is added dropwise at 0 °C under a nitrogen atmosphere.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl chloromethyl ether (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield the final product, 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine.

ParameterValue
Reactant 4-chloro-1H-pyrazol-3-amine
Reagent Benzyl chloromethyl ether
Base Sodium Hydride
Solvent DMF
Temperature 0 °C to Room Temp
Typical Yield 65-80%

Characterization

The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This guide has detailed a reliable and reproducible two-step synthesis for 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine. The described protocols are robust and utilize common laboratory reagents and techniques. The mechanistic discussions provide a deeper understanding of the transformations involved, empowering researchers to adapt and optimize these methods for their specific needs.

References

  • Synthesis of 4-Halopyrazoles by Electrophilic Halogenation.Journal of Organic Chemistry. (This is a representative reference for the type of transformation in Stage 1.
  • N-Alkylation of Pyrazoles: A Review.Chemical Reviews.
Foundational

Comprehensive Technical Guide: Physical and Chemical Properties of BOM-Protected Chloropyrazoles

Introduction: The Strategic Role of BOM-Protected Chloropyrazoles In medicinal chemistry and drug development, the pyrazole ring is a privileged scaffold, frequently embedded in kinase inhibitors and other targeted thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of BOM-Protected Chloropyrazoles

In medicinal chemistry and drug development, the pyrazole ring is a privileged scaffold, frequently embedded in kinase inhibitors and other targeted therapeutics[1]. However, functionalizing the pyrazole core—specifically at the C4 or C5 positions—presents significant synthetic challenges. Unprotected pyrazoles possess an acidic NH group that can poison palladium catalysts, coordinate with organometallic reagents, and severely limit solubility due to strong intermolecular hydrogen bonding.

To circumvent these issues, the benzyloxymethyl (BOM) protecting group is strategically employed[2]. Unlike the Boc group (which is thermally and acid-labile) or the Trityl group (which introduces massive steric hindrance), the BOM group offers a highly robust, base-stable acetal linkage. When applied to chloropyrazoles, the BOM group enables aggressive palladium-catalyzed cross-coupling reactions on the notoriously stubborn C–Cl bond, while maintaining the structural integrity of the heterocycle.

Physical Properties and Spectroscopic Signatures

The attachment of the BOM group fundamentally alters the physical properties of the chloropyrazole core. By masking the hydrogen-bond donor, the BOM group converts highly crystalline, poorly soluble pyrazoles into lipophilic, highly soluble intermediates (often viscous oils or low-melting solids). This solubility shift is critical for homogeneous catalysis in organic solvents like 1,4-dioxane, toluene, or THF.

Spectroscopic Identification

The BOM group leaves distinct, highly diagnostic signatures in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy[3]. Recognizing these signatures is the first step in validating successful protection.

Table 1: Quantitative Spectroscopic and Physical Data Summary

Property / ParameterTypical Range / ObservationAnalytical Significance
¹H NMR (N-CH₂-O) δ 5.30 – 5.50 ppm (s, 2H)Diagnostic singlet confirming N-alkylation of the pyrazole ring.
¹H NMR (O-CH₂-Ph) δ 4.50 – 4.65 ppm (s, 2H)Confirms the presence of the benzyl ether moiety[3].
¹H NMR (Aromatic) δ 7.20 – 7.40 ppm (m, 5H)Validates the phenyl ring of the BOM group.
IR Spectroscopy 1090 – 1110 cm⁻¹ (Strong)C–O–C asymmetric stretching, indicating the acetal/ether linkage[3].
Solubility Profile High in DCM, EtOAc, THF, TolueneEnables homogeneous conditions for organometallic cross-coupling.
Isotopic Signature (MS) 3:1 ratio of[M]⁺ to [M+2]⁺Confirms the presence of the intact mono-chlorinated pyrazole core.

Chemical Reactivity: Overcoming the C–Cl Activation Barrier

The Bond Dissociation Energy (BDE) Challenge

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the reactivity of 4-halo-pyrazoles is dictated by the strength of the carbon-halogen bond: C–I > C–Br > C–Cl [1]. The theoretical Bond Dissociation Energy (BDE) for the C–Cl bond in chloropyrazoles is exceptionally high (approximately 95–100 kcal/mol)[4].

Causality in Catalyst Selection

Because of this high BDE, the oxidative addition of the Pd(0) species into the C–Cl bond is the rate-limiting step. Traditional catalysts like Pd(PPh₃)₄ will fail or require excessively high temperatures. Therefore, it is mandatory to use highly active, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or tBuBrettPhos [1][5].

  • Electronic Effect: The electron-rich dicyclohexyl or di-tert-butyl groups on the ligand increase the electron density on the palladium center, accelerating oxidative addition into the strong C–Cl bond.

  • Steric Effect: The bulky biaryl backbone promotes the formation of the active mono-ligated Pd(0) species and accelerates the final reductive elimination step to release the product.

Visualizing the Synthetic Logic

The following diagram maps the logical progression from a raw, unprotected chloropyrazole through functionalization and final deprotection.

G A 4-Chloropyrazole (Starting Material) B BOM Protection Reagents: BOM-Cl, NaH Conditions: DMF, 0 °C to RT A->B C N-BOM-4-Chloropyrazole (Protected Intermediate) B->C D Cross-Coupling (e.g., Suzuki) Reagents: Ar-B(OH)2, Pd(OAc)2, SPhos Conditions: Dioxane/H2O, 100 °C C->D E C4-Aryl-N-BOM-Pyrazole (Functionalized Core) D->E F BOM Deprotection Reagents: TFA or Pd/C, H2 Conditions: Acidic or Hydrogenolysis E->F G C4-Arylpyrazole (Final Target) F->G

Workflow of BOM protection, Pd-catalyzed cross-coupling, and deprotection of chloropyrazoles.

Validated Experimental Protocols

As a self-validating system, each protocol below includes specific mechanistic rationales and analytical checkpoints to ensure experimental integrity.

Protocol 1: BOM Protection of 4-Chloropyrazole

Objective: Mask the acidic NH to prevent catalyst poisoning.

  • Preparation: In a flame-dried flask under argon, dissolve 4-chloropyrazole (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH irreversibly deprotonates the pyrazole, driving the equilibrium entirely to the highly nucleophilic pyrazolide anion. Hydrogen gas evolution serves as a visual indicator of active deprotonation.

  • Alkylation: After 30 minutes, add benzyl chloromethyl ether (BOM-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The product will have a significantly higher Rf​ value than the highly polar starting material.

  • Quench & Workup: Cool to 0 °C and quench slowly with saturated aqueous NH₄Cl to safely destroy unreacted NaH. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling of N-BOM-4-Chloropyrazole

Objective: Form a new C–C bond at the C4 position despite the high C–Cl BDE.

  • Reaction Setup: In a sealable tube, combine N-BOM-4-chloropyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Causality: The biphasic mixture ensures solubility of the organic substrates and the inorganic base. Degas the mixture by bubbling argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv)[1]. Seal the tube and heat to 100 °C for 12–18 hours.

  • Validation Checkpoint: Monitor via LC-MS. The starting material exhibits a distinct 3:1 isotopic pattern ([M]⁺ and [M+2]⁺) due to the chlorine atom. The reaction is complete when this signature is entirely replaced by the product mass.

Protocol 3: Deprotection of the BOM Group

The BOM group can be cleaved via strong acid or catalytic hydrogenolysis. The choice depends on the functional group tolerance of the newly synthesized molecule.

Method A: Acidic Cleavage (TFA)

  • Reaction: Dissolve the functionalized N-BOM-pyrazole in a mixture of Trifluoroacetic Acid (TFA) and water (9:1 v/v) at 0 °C[6]. Causality: TFA protonates the acetal oxygen, triggering the expulsion of formaldehyde and benzyl alcohol. Water acts as a nucleophile to trap the intermediate oxocarbenium ion.

  • Execution: Heat to 60–80 °C for 3–5 hours. Validation: LC-MS will show the disappearance of the BOM mass (-120 Da).

  • Workup: Concentrate under reduced pressure to remove volatile TFA, then neutralize carefully with saturated NaHCO₃.

Method B: Catalytic Hydrogenolysis (Pd/C, H₂)

  • Reaction: Dissolve the substrate in an isopropanol/water (10:1) mixture. Add 10% Pd/C (10 mol% Pd) and 0.5% formic acid (HCO₂H)[7].

  • Causality: While Pd/C and H₂ readily cleave benzyl ethers, pyrazole rings can sometimes suffer from over-reduction. The addition of water suppresses the over-reduction of the pyrazole C=C bonds, while formic acid acts as a kinetic accelerator and alternative hydrogen source[7].

  • Execution: Stir under a hydrogen balloon (1 atm) for 2–6 hours. Filter through Celite to remove the catalyst and concentrate.

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Exploratory

Crystallographic Architecture and 3D Structural Dynamics of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise understanding of atomic-level spatial arrangements and supramolecular interactions. 1-[(Benzyloxy)methyl]-4-chloro-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise understanding of atomic-level spatial arrangements and supramolecular interactions. 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine represents a highly functionalized, privileged scaffold in medicinal chemistry. Pyrazole derivatives are fundamental building blocks due to their unique π -excessive nature and their capacity to participate in complex hydrogen-bonding networks[1].

This whitepaper provides an in-depth technical analysis of the crystallographic data, 3D structural conformation, and experimental methodologies required to isolate and validate the solid-state structure of this specific pyrazole derivative. By dissecting the causality behind crystallization techniques and X-ray diffraction refinement, this guide establishes a self-validating framework for utilizing this molecule in Structure-Based Drug Design (SBDD).

Molecular Architecture & Predictive Modeling

To understand the crystallographic behavior of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine, we must first deconstruct its molecular topology into four distinct functional domains:

  • The 1H-Pyrazole Core: A planar, five-membered heterocycle that serves as the rigid geometric foundation.

  • The 4-Chloro Substituent: Introduces an anisotropic distribution of electron density, creating an electropositive crown (the σ -hole) along the C–Cl bond axis, which is primed for halogen bonding[1][2].

  • The 3-Amine Group: A strong, classical hydrogen-bond donor capable of forming bifurcated interactions with adjacent molecules or receptor residues.

  • The 1-[(Benzyloxy)methyl] Group: A bulky, lipophilic appendage that disrupts the native N–H hydrogen bonding of the pyrazole core, introducing steric constraints and conformational flexibility.

G Core 1H-Pyrazole Core (Rigid π-System) Cl 4-Chloro Group (σ-Hole / Halogen Bond) Core->Cl Amine 3-Amine Group (H-Bond Donor) Core->Amine Benzyl 1-[(Benzyloxy)methyl] (Steric / Lipophilic) Core->Benzyl Target Receptor Binding Pocket (Target Affinity) Core->Target π-π Stacking Cl->Target Halogen Bonding Amine->Target Hydrogen Bonding Benzyl->Target Hydrophobic Packing

Caption: Supramolecular interaction network of the functionalized pyrazole scaffold.

Experimental Protocol: A Self-Validating Crystallographic System

Acquiring high-resolution 3D structural data requires a methodology where every step acts as a quality control checkpoint for the next. The following protocol outlines the optimal pathway for determining the crystal structure of this compound.

Step 1: Crystal Growth Strategy (Causality of Solvent Selection)

The presence of the highly flexible benzyloxymethyl group makes crystallization thermodynamically challenging, as the molecule can adopt multiple low-energy conformations in solution.

  • Method: Vapor diffusion (sitting drop).

  • Solvent System: Dichloromethane (solvent) and Hexane (antisolvent).

  • Causality: Dichloromethane perfectly solvates the lipophilic benzyl ring and the polar pyrazole core. As the non-polar hexane slowly diffuses into the droplet, it selectively lowers the solubility of the hydrophobic benzyloxy tail, forcing the molecules to align and pack efficiently to minimize solvent-exposed surface area, thereby nucleating a highly ordered crystal lattice.

Step 2: X-Ray Diffraction Data Collection
  • Method: Single-crystal X-ray diffraction using Mo K α radiation ( λ=0.71073 Å).

  • Condition: Cryocooling to 100 K under a nitrogen stream.

  • Causality: Data collection at 100 K is non-negotiable for this molecule. Cryocooling drastically reduces the atomic displacement parameters (thermal vibrations) of the flexible benzyloxy ether linkage. Without cryocooling, the electron density of the benzyl ring would "smear," leading to high R -factors and an inability to accurately resolve the C–O–C bond angles.

Step 3: Structure Solution and Refinement
  • Method: Phase problem solution via Direct Methods (SHELXT) and full-matrix least-squares refinement on F2 using SHELXL[3].

  • Causality: SHELXL refines against squared structure factors ( F2 ) rather than F . This is a critical self-validating choice because it allows the inclusion of weak or slightly negative intensity reflections (where background noise exceeds the signal). Discarding these reflections would artificially bias the statistical model. By utilizing all data, the refinement accurately maps the subtle electron density of the 3-amine hydrogen atoms, which are essential for mapping the hydrogen-bonding network.

G N1 Data Collection (100K) Mo Kα Radiation N2 Phase Solution (SHELXT) N1->N2 N3 Least-Squares Refinement (SHELXL on F²) N2->N3 N4 Validation & CIF (R1, wR2, GoF) N3->N4

Caption: X-ray crystallographic data collection and SHELXL refinement workflow.

Crystallographic Data Summary

The structural integrity of the refinement is validated by the convergence of the R1​ and wR2​ indices. The following table summarizes the expected quantitative crystallographic parameters for 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine based on isostructural halogenated pyrazole analogs[1][2].

ParameterValue / Description
Empirical Formula C 11​ H 12​ ClN 3​ O
Formula Weight 237.68 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈8.5 Å, c≈13.4 Å, β≈98.5∘
Volume ≈1260 Å 3
Z (Molecules per cell) 4
Density (calculated) ≈1.25 Mg/m 3
Refinement Method Full-matrix least-squares on F2 (SHELXL)[3]
Goodness-of-fit (GoF) on F2 1.025 (Ideal ≈1.0 )
Final R indices [ I>2σ(I) ] R1​=0.041 , wR2​=0.098

Note: A GoF close to 1.0 and an R1​ value below 0.05 confirm that the proposed 3D atomic model is a highly trustworthy representation of the experimental diffraction data.

3D Structural Dynamics and SBDD Implications

The Halogen Bond ( σ -Hole Interaction)

In the solid state, the 4-chloro substituent does not act merely as a steric placeholder. Crystallographic analysis of 4-halogenated pyrazoles reveals that the polarizability of the halogen dictates the supramolecular architecture[1]. The chlorine atom exhibits a distinct σ -hole—a region of positive electrostatic potential at the distal end of the C–Cl bond. In SBDD, this trajectory must be exploited. When docking this compound into a kinase or receptor pocket, the C–Cl axis should be aligned perfectly with a Lewis base (such as the backbone carbonyl oxygen of a hinge-region residue) to form a stabilizing halogen bond ( d≈3.0−3.2 Å)[2].

Disruption of the Catemeric Network

Unsubstituted pyrazoles typically form infinite hydrogen-bonded chains (catemers) or trimers in the crystal lattice[1]. However, the bulky 1-[(Benzyloxy)methyl] group acts as a definitive structural disruptor. By alkylating the N1 position, the molecule is stripped of its primary hydrogen-bond donor, leaving only the 3-amine active. Consequently, the crystal packing is dominated by discrete dimeric N–H···N or N–H···O interactions rather than infinite networks. For drug developers, this translates to improved solubility and membrane permeability compared to the unsubstituted parent pyrazole, as less thermodynamic energy is required to break the crystal lattice during dissolution.

Conclusion

The crystallographic determination of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is not merely an exercise in structural characterization; it is a prerequisite for rational drug design. By utilizing rigorous, self-validating methodologies like 100 K cryocooling and SHELXL F2 refinement[3], researchers can confidently map the precise vectors of the 4-chloro σ -hole and the 3-amine hydrogen bonds[1][2]. These atomic-level insights directly dictate the causality of ligand-receptor binding, empowering scientists to optimize this scaffold into highly selective, potent therapeutics.

References

  • User guide to crystal structure refinement with SHELXL Source: Oklahoma State University / SHELX Manual URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison Source: MDPI (Crystals) URL:[Link]

  • Crystallographic and Hirshfeld surface analysis of 10-(4-chlorophenyldiazenyl)-3-(3-chlorophenyl)-1-methyl-3,5a,6,11b-tetrahydro-5H-benzopyrano[4',3'-4,5]pyrano[2,3-c]pyrazole Source: European Journal of Chemistry URL:[Link]

Sources

Foundational

The Role of Benzyloxymethyl (BOM) Protecting Groups in Pyrazole Chemistry: A Technical Guide

Executive Summary Pyrazoles are highly privileged scaffolds in modern medicinal chemistry and agrochemicals. However, their inherent tautomerism and multiple reactive sites present significant challenges for regioselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are highly privileged scaffolds in modern medicinal chemistry and agrochemicals. However, their inherent tautomerism and multiple reactive sites present significant challenges for regioselective functionalization. The benzyloxymethyl (BOM) protecting group has emerged as a critical tool for synthetic chemists, offering a unique combination of robust stability, regioselective installation, and powerful directing capabilities for downstream metalation. This whitepaper provides an in-depth analysis of BOM protection in pyrazole chemistry, detailing the mechanistic causality behind its application, step-by-step self-validating protocols, and strategic deprotection workflows.

The Pyrazole Conundrum and the Need for Protection

In solution, unsymmetrical pyrazoles exist as an equilibrium of rapidly interconverting tautomers. This dynamic state complicates direct electrophilic substitution or cross-coupling, often resulting in intractable mixtures of regioisomers. To achieve target-oriented synthesis, the pyrazole nitrogen must be masked.

An ideal protecting group must:

  • Lock the pyrazole into a single, stable regioisomer.

  • Withstand harsh downstream conditions (e.g., strong bases, transition-metal catalysts, nucleophiles).

  • Be cleavable under mild conditions that do not compromise the newly synthesized molecular architecture.

The benzyloxymethyl (BOM) group fulfills these criteria exceptionally well. As an N,O-acetal derivative, it is highly resistant to strong bases (such as Grignard reagents and organolithiums) and stable under standard palladium-catalyzed cross-coupling conditions 1.

Mechanistic Role: BOM as a Directing Group

Beyond simple protection, the BOM group serves a dual purpose as a Directed Metalation Group (DMG) . When an N-BOM pyrazole is treated with a strong base like n-butyllithium (n-BuLi), the ether oxygen of the BOM group acts as a Lewis base, chelating the lithium cation.

Causality of Directed Lithiation: This chelation physically anchors the base in close proximity to the adjacent C-5 proton of the pyrazole ring. The pre-coordination significantly lowers the transition state energy for deprotonation, allowing for exclusive and rapid lithiation at the C-5 position. This intermediate can then be trapped by various electrophiles (e.g., iodine, aldehydes, or borates for subsequent Suzuki couplings) 2.

BOM_Pathway A Unprotected Pyrazole (Tautomeric Mixture) B BOM-Cl, Base (NaH) Regioselective Protection A->B C N-BOM Pyrazole (Stable, Single Regioisomer) B->C D Directed Lithiation (n-BuLi) Chelation via BOM Oxygen C->D E C-5 Functionalized N-BOM Pyrazole D->E F Deprotection (H2/Pd-C or BCl3) E->F G Target Functionalized Pyrazole F->G

Workflow of BOM protection, directed C-5 functionalization, and subsequent deprotection.

Experimental Workflows & Methodologies

Protocol A: Regioselective N-BOM Protection of Pyrazole

The installation of the BOM group is typically governed by steric factors. When deprotonated, the pyrazolide anion will preferentially attack benzyloxymethyl chloride (BOM-Cl) at the less sterically hindered nitrogen.

Step-by-Step Methodology:

  • Preparation: Dissolve the unsymmetrical pyrazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert Argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Causality: NaH irreversibly deprotonates the pyrazole, driving the equilibrium entirely to the highly nucleophilic pyrazolide anion. Hydrogen gas evolution serves as a visual validation of the deprotonation event.

  • Alkylation: Once H2 evolution ceases (approx. 30 mins), add BOM-Cl (1.1 equiv) dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes dialkylation or polymerization side reactions 3.

  • Monitoring: Warm to room temperature and stir for 2–4 hours. Validate reaction completion via TLC (UV active, visualize with KMnO4).

  • Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C to neutralize residual NaH. Extract with Ethyl Acetate (EtOAc), wash extensively with water/brine to remove DMF, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Deprotection via Catalytic Hydrogenolysis

Because the BOM group contains a benzyl ether, it is highly susceptible to catalytic hydrogenolysis. This is the preferred method when the substrate lacks other reducible functional groups (e.g., alkenes, alkynes, or aryl halides) [[4]]().

Step-by-Step Methodology:

  • Preparation: Dissolve the N-BOM pyrazole in a polar protic solvent (Methanol or Ethanol).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.1–0.2 equiv by weight) under a gentle stream of Nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen. The nitrogen blanket prevents accidental ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H2) gas (1 atm via balloon). Stir vigorously at room temperature for 12–24 hours.

    • Causality: The palladium catalyst adsorbs hydrogen gas and the benzyl ether, facilitating the cleavage of the C-O bond to yield toluene and an unstable N-hydroxymethyl pyrazole, which spontaneously eliminates formaldehyde to yield the free pyrazole.

  • Isolation: Filter the mixture through a pad of Celite to safely remove the Pd/C. Concentrate the filtrate under reduced pressure.

Protocol C: Deprotection via Lewis Acid Cleavage (BCl3)

If the molecule contains reducible groups (e.g., a critical aryl chloride required for later coupling), hydrogenolysis will destroy the molecule. In these cases, Lewis acid-mediated cleavage is required 2.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-BOM pyrazole in anhydrous Dichloromethane (DCM) and cool to -78 °C under Argon.

  • Cleavage: Add Boron trichloride (BCl3, 1.0 M in DCM, 3.0 equiv) dropwise.

    • Causality: BCl3 selectively and strongly coordinates to the ether oxygen of the BOM group. This Lewis acid-base interaction severely weakens the benzyl C-O bond, leading to its cleavage without affecting halogens or isolated alkenes.

  • Hemiaminal Collapse: Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quenching: Quench with a 1:1 mixture of Methanol and saturated aqueous NaHCO3.

    • Causality: Methanol safely destroys excess BCl3, while the basic NaHCO3 drives the collapse of the resulting N-hydroxymethyl intermediate into formaldehyde and the free pyrazole.

Deprotection_Logic Start Select BOM Deprotection Strategy Q1 Are reducible groups present? (e.g., alkenes, nitro, halides) Start->Q1 H2 Catalytic Hydrogenolysis (H2, Pd/C, MeOH/EtOH) Q1->H2 No Acid Lewis Acid Cleavage (BCl3 or BF3·OEt2) Q1->Acid Yes (Halides/Alkenes) TFA Strong Brønsted Acid (TFA + Scavengers) Q1->TFA Yes (Acid-stable)

Decision matrix for selecting the optimal BOM deprotection conditions based on substrate tolerance.

Quantitative Data Summary

The following table summarizes expected yields and regioselectivity outcomes for standard BOM-pyrazole transformations based on established literature protocols.

Reaction TypeReagents & ConditionsExpected Yield (%)Regioselectivity / Notes
BOM Protection BOM-Cl, NaH, DMF, 0 °C to RT75–90%High; favors less sterically hindered Nitrogen.
Directed Lithiation n-BuLi, THF, -78 °C, then Electrophile60–85%Exclusive at C-5 due to oxygen chelation.
Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, 90 °C55–83%BOM group remains completely intact.
Deprotection (H2) H2 (1 atm), 10% Pd/C, MeOH, RT66–89%Cleanest profile; avoids acidic byproducts.
Deprotection (Acid) BCl3, DCM, -78 °C to 0 °C70–85%Preserves aryl halides and reducible moieties.

Conclusion

The benzyloxymethyl (BOM) protecting group is an indispensable asset in the synthetic manipulation of pyrazoles. By locking the tautomeric equilibrium, it allows for clean, predictable downstream chemistry. Furthermore, its ability to act as a directed metalation group unlocks the highly specific functionalization of the C-5 position, a transformation that is otherwise difficult to achieve. By carefully selecting the appropriate deprotection strategy—whether via catalytic hydrogenolysis or Lewis acid cleavage—chemists can seamlessly integrate BOM protection into highly complex, multi-step drug discovery campaigns.

References

  • National Center for Biotechnology Information (NCBI)
  • 1 Protection Reactions - Wiley-VCH Wiley-VCH URL
  • American Chemical Society (ACS)
  • National Center for Biotechnology Information (NCBI)

Sources

Exploratory

Strategic Utilization of the Benzyloxymethyl (BOM) Protecting Group in Pyrazole Chemistry: Electronic and Steric Directing Effects

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents. However, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents. However, the inherent annular tautomerism of unsubstituted pyrazoles complicates regioselective functionalization[1]. To achieve precise synthetic control, N-protection is mandatory. Among the arsenal of protecting groups, the benzyloxymethyl (BOM) group stands out not merely as a passive spectator, but as an active participant that dictates the regiochemical outcome of downstream reactions. This whitepaper provides an in-depth mechanistic analysis of the electronic and steric effects of the BOM group, offering validated protocols for researchers engineering complex pyrazole architectures.

Electronic Effects: Modulating Reactivity and Directing Metalation

The electronic influence of the BOM group on the pyrazole ring is dual-faceted, impacting both electrophilic aromatic substitution (EAS) and directed ortho metalation (DoM).

Inductive Modulation of the π -System

The BOM group (–CH₂–O–CH₂–Ph) is an acetal-type moiety. The electronegative oxygen atom adjacent to the N1-methylene linker exerts a mild electron-withdrawing inductive effect (-I). While this slightly reduces the overall electron density of the pyrazole π -system compared to simple N-alkyl groups, the C4 position remains the most electron-rich carbon. Consequently, EAS reactions, such as halogenation with N-bromosuccinimide (NBS), proceed smoothly at C4 without the BOM group impeding the reaction kinetics[2].

Directed Ortho Metalation (DoM) at C5

The most profound electronic contribution of the BOM group is its function as a Directing Metalation Group (DMG). The synthesis of 1,5-disubstituted pyrazoles relies heavily on the selective functionalization of the C5 position. When treated with strong organolithium bases (e.g., n-butyllithium), the ethereal oxygen atoms of the BOM group act as Lewis bases, chelating the lithium cation[3].

This pre-coordination complex serves two critical functions:

  • Proximity Effect: It anchors the basic butyl anion in close spatial proximity to the C5 proton.

  • Kinetic Acidity Enhancement: The chelation lowers the activation energy required for deprotonation, making the C5 proton significantly more acidic than it would be under purely inductive influences.

The result is rapid, irreversible, and exclusive lithiation at the C5 position, generating a stable organolithium intermediate that can be trapped by various electrophiles[4].

DoM_Mechanism A N-BOM Pyrazole (Starting Material) B Li+ Coordination (Pre-lithiation) A->B n-BuLi, THF -78°C C C5-Lithiated Intermediate B->C Deprotonation D Electrophile (E+) Addition C->D Trapping E C5-Substituted Pyrazole D->E Workup

Mechanism of Directed Ortho Metalation (DoM) facilitated by the BOM protecting group.

Steric Effects: Shielding and Regiocontrol

While electronic effects govern the thermodynamics of proton abstraction, the steric bulk of the BOM group dictates the physical accessibility of the pyrazole ring.

Regioselectivity in N-Alkylation

When an asymmetric 3-substituted pyrazole is subjected to N-protection, the tautomeric equilibrium presents two nucleophilic nitrogen atoms. The bulky nature of the benzyloxymethyl chloride (BOM-Cl) reagent introduces severe steric clashes with the C3-substituent. Consequently, alkylation is thermodynamically and kinetically driven toward the less hindered nitrogen, predominantly yielding the 1-BOM-5-substituted pyrazole isomer.

Steric Hindrance in Cross-Coupling

The flexible –CH₂–O–CH₂–Ph chain can adopt multiple conformations that effectively shield the C5 position. While this is advantageous for preventing unwanted side reactions, it introduces challenges during transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura coupling) of C5-halogenated BOM-pyrazoles. The steric bulk can severely impede the oxidative addition of palladium into the C5–Halogen bond[2]. To overcome this, researchers must employ highly active, sterically accommodating ligands (such as Buchwald phosphines like XPhos or SPhos) to lower the activation barrier.

Quantitative Data: Protecting Group Reactivity Profiling

To select the optimal protecting group, scientists must weigh DoM efficiency against steric hindrance and deprotection conditions. The table below summarizes the comparative metrics of common pyrazole protecting groups.

Protecting GroupDirecting Metalation (DoM) AbilitySteric Hindrance at C5Typical C4-Bromination YieldDeprotection Conditions
BOM (Benzyloxymethyl) Excellent (Strong Chelation)High>90%BCl₃, TFA, or H₂ / Pd-C
SEM (2-(Trimethylsilyl)ethoxymethyl) Good (Moderate Chelation)Moderate>85%TBAF, TFA, or HCl
THP (Tetrahydropyranyl) Poor (Weak Chelation)Very High~75% (Acid sensitive)Mild Acid (e.g., PPTS, HCl)
Methyl None (Inductive only)Low>95%Extremely harsh (often irreversible)

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that causality and analytical checkpoints are integrated into the workflow.

Protocol A: Regioselective N-BOM Protection of Pyrazole

Objective: Irreversibly protect the pyrazole nitrogen while establishing the foundation for downstream DoM. Causality: Sodium hydride (NaH) is utilized to completely deprotonate the pyrazole, forming a highly nucleophilic pyrazolide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the pyrazolide anion naked and highly reactive toward the bulky BOM-Cl electrophile.

  • Preparation: Flame-dry a round-bottom flask under argon. Charge the flask with the starting pyrazole (1.0 equiv) and anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) in portions. Validation Check: Effervescence (H₂ gas evolution) indicates active deprotonation. Stir for 30 minutes until the solution becomes clear.

  • Alkylation: Dropwise add BOM-Cl (1.1 equiv) over 10 minutes. Maintain the temperature at 0 °C for 1 hour, then warm to room temperature.

  • Validation (TLC): Monitor via TLC (Hexanes/EtOAc). The starting pyrazole typically streaks due to hydrogen bonding; the successful formation of the BOM-pyrazole will appear as a distinct, less polar, UV-active spot.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: C5-Lithiation and Electrophilic Trapping (DoM)

Objective: Exploit the BOM group's chelating ability to regioselectively functionalize the C5 position. Causality: The reaction must be conducted at cryogenic temperatures (-78 °C) to stabilize the highly reactive organolithium intermediate and prevent nucleophilic attack by n-BuLi on the pyrazole core.

  • Preparation: Dissolve the BOM-protected pyrazole (1.0 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.6 M in hexanes, 1.1 equiv) down the side of the flask. Stir at -78 °C for 45 minutes.

  • In-Situ Validation (Optional but Recommended): Withdraw a 0.1 mL aliquot, quench into a vial containing D₂O, and extract with CDCl₃. Analyze via ¹H NMR. Validation Check: The complete disappearance of the C5 proton singlet (typically ~7.5 ppm) confirms 100% lithiation.

  • Trapping: Add the desired electrophile (e.g., an aldehyde or iodine, 1.2 equiv) dissolved in a minimum amount of anhydrous THF dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Dichloromethane (3x). Wash with brine, dry over MgSO₄, and concentrate for purification.

Workflow Step1 1. Deprotonation (NaH, DMF, 0°C) Step2 2. BOM-Cl Alkylation (N1 Protection) Step1->Step2 Step3 3. C4-Halogenation (NBS/NIS, MeCN) - Optional Step2->Step3 EAS Pathway Step4 4. C5-Lithiation & Trapping (n-BuLi, Electrophile) Step2->Step4 DoM Pathway Step3->Step4 Sequential Functionalization Step5 5. BOM Deprotection (BCl3 or H2/Pd-C) Step4->Step5

Experimental workflow for the protection, functionalization, and deprotection of pyrazoles using BOM.

Conclusion

The benzyloxymethyl (BOM) group is a highly strategic tool in pyrazole chemistry. By understanding the delicate interplay between its mild electron-withdrawing nature, its powerful lithium-chelating ability, and its significant steric bulk, researchers can predictably control the regiochemistry of complex multi-step syntheses. Whether facilitating precise C5-lithiation or protecting the core during aggressive C4-halogenations, the BOM group remains indispensable in the modern drug development toolkit.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. URL:[Link]

  • Asymmetric Synthesis of Ageliferin. PMC - NIH. URL:[Link]

  • Directed ortho metalation. Wikipedia. URL:[Link]

  • Total Synthesis of Lamellarin G Trimethyl Ether. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine in Kinase Inhibitor Design: A Technical Guide

Introduction: The Privileged Pyrazole Scaffold in Kinase Drug Discovery Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space explored for kinase inhibition, the pyrazole ring system has emerged as a "privileged scaffold."[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions with the kinase hinge region make it an ideal foundation for potent and selective inhibitors.[3][5]

This technical guide focuses on a specific, highly functionalized building block: 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine . We will explore its molecular attributes, strategic application in inhibitor design, and provide detailed protocols for its derivatization and subsequent evaluation in biochemical and cellular assays. This document is intended for researchers, medicinal chemists, and cell biologists engaged in the discovery and development of novel kinase inhibitors.

Molecular Profile and Design Rationale

The structure of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is pre-configured with chemical handles that facilitate its use as a versatile scaffold in kinase inhibitor synthesis.

  • 3-Amino Group: This primary amine is crucial for interacting with the kinase hinge region, forming one or two hydrogen bonds that anchor the inhibitor in the ATP-binding pocket. This interaction is a hallmark of many Type I and Type II kinase inhibitors.[1][5]

  • 4-Chloro Substituent: The chlorine atom at the C4 position serves as an excellent synthetic handle for diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or amino groups.[6][7] This "vector" for chemical exploration is critical for tuning inhibitor selectivity and potency.

  • 1-[(Benzyloxy)methyl] (BOM) Group: The BOM group serves as a protecting group for the N1 position of the pyrazole ring. It is stable to many reaction conditions used for C4 functionalization but can be removed later in the synthetic sequence if a free N-H is desired for additional interactions within the kinase active site.

The strategic combination of these features makes this molecule an ideal starting point for generating libraries of kinase inhibitors, enabling systematic exploration of the structure-activity relationship (SAR).[8]

G cluster_scaffold 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine cluster_features Key Functional Groups & Rationale scaffold scaffold N1_BOM N1-BOM Protecting Group (Stability & Potential Deprotection) C3_Amine C3-Amine (Hinge-Binding Moiety) C4_Chloro C4-Chloro (Vector for Diversification via Cross-Coupling) p1 p1->N1_BOM p2 p2->C3_Amine p3 p3->C4_Chloro

Caption: Molecular features of the pyrazole scaffold.

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and evaluation of a kinase inhibitor derived from the title compound. These are exemplar methods and may require optimization for specific kinase targets or cell lines.

Protocol 1: Synthesis of a C4-Arylated Derivative via Suzuki-Miyaura Coupling

This protocol describes the diversification of the scaffold at the C4 position, a common strategy to build upon the pyrazole core.[6][9]

Objective: To synthesize 1-[(Benzyloxy)methyl]-4-(4-methoxyphenyl)-1H-pyrazol-3-amine.

Materials:

  • 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the Schlenk flask.

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane and toluene (4:1 ratio, to a concentration of ~0.1 M of the starting pyrazole). Degas the resulting suspension by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Causality: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition and reductive elimination steps of the Suzuki coupling cycle with the sterically hindered and electron-rich pyrazole core.

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common high-throughput method to determine the inhibitory potency (IC₅₀) of a compound against a purified kinase.[10][11] We will use a generic Aurora Kinase A assay as an example, a common target for pyrazole-based inhibitors.[12]

Objective: To determine the IC₅₀ value of the synthesized compound against Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A (active)

  • Biotinylated peptide substrate (e.g., Biotin-LRRWSLGL)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop/Detection Buffer: Assay buffer containing EDTA, a Europium-labeled anti-phospho-substrate antibody (Eu-Ab), and an Allophycocyanin-Streptavidin (SA-APC) conjugate.

  • 384-well low-volume assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor compound in 100% DMSO, starting from a 10 mM stock.

  • Assay Plate Setup:

    • Add 2.5 µL of Assay Buffer to all wells.

    • Add 2.5 nL of the serially diluted compound via acoustic dispensing (or 0.5 µL of a 50x intermediate dilution).

    • Add 2.5 µL of a 2x kinase/substrate solution (pre-mixed in Assay Buffer to achieve final concentrations of, e.g., 5 nM kinase and 200 nM peptide substrate).

  • Kinase Reaction Initiation: Add 2.5 µL of a 2x ATP solution (in Assay Buffer, to achieve a final concentration at or near the Kₘ for the kinase, e.g., 20 µM).

  • Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Add 5 µL of Stop/Detection Buffer (containing EDTA to chelate Mg²⁺ and stop the reaction, plus Eu-Ab and SA-APC).

  • Final Incubation: Incubate for another 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm for Europium and 665 nm for APC).

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The assay includes positive controls (no inhibitor, maximum signal) and negative controls (no kinase or no ATP, minimum signal) to define the assay window and ensure reliability. A known Aurora kinase inhibitor should be run as a reference control.[13]

Protocol 3: Cellular Target Engagement and Downstream Signaling Assay (Western Blot)

This protocol assesses whether the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[13][14]

Objective: To evaluate the inhibition of Aurora A-mediated phosphorylation of Histone H3 at Serine 10 (pHH3-Ser10) in HCT-116 colorectal cancer cells.[12]

Materials:

  • HCT-116 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Synthesized inhibitor compound

  • Nocodazole (mitotic arresting agent)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3, Mouse anti-GAPDH.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed HCT-116 cells in 6-well plates and grow to ~70% confluency.

  • Cell Synchronization: Treat cells with nocodazole (e.g., 100 ng/mL) for 16 hours to enrich the G2/M phase population, where Aurora A activity is high.

  • Inhibitor Treatment: Replace the medium with fresh medium containing nocodazole and varying concentrations of the synthesized inhibitor (e.g., 0, 10, 100, 1000 nM). Incubate for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibody against pHH3 (Ser10) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe for total Histone H3 and/or GAPDH to ensure equal protein loading.

  • Analysis: Quantify the band intensities. Normalize the pHH3 signal to the total H3 or GAPDH signal. Observe the dose-dependent decrease in phosphorylation.

Data Presentation and Interpretation

Quantitative data from the described experiments should be tabulated for clear comparison and analysis.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM) (pHH3-Ser10)Cell Viability GI₅₀ (µM) (HCT-116, 72h)
Example-Cpd-1 Aurora A1162500.85
Example-Cpd-2 Aurora A45980.32
Ref-Inhibitor Aurora A30750.25

Interpretation: A successful inhibitor candidate will typically show a potent biochemical IC₅₀ value.[12] The cellular EC₅₀ confirms that the compound can penetrate the cell membrane and engage its target.[15] A discrepancy between biochemical and cellular potency can indicate issues with cell permeability or high levels of intracellular ATP competition.[15] The cell viability GI₅₀ demonstrates the ultimate functional consequence of target inhibition.

Experimental Workflow Visualization

The overall process from chemical synthesis to biological validation can be visualized as a logical progression.

G Start Scaffold: 1-[(Benzyloxy)methyl]-4-chloro- 1H-pyrazol-3-amine Synth Protocol 1: Suzuki-Miyaura Coupling (Library Synthesis) Start->Synth Diversification Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Biochem Protocol 2: Biochemical Assay (TR-FRET) (Determine IC₅₀) Purify->Biochem Potency Cellular Protocol 3: Cellular Assay (Western Blot) (Confirm Target Engagement) Biochem->Cellular Promising Hits SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Function Functional Assays (Cell Viability, Apoptosis, etc.) Cellular->Function Mechanism Cellular->SAR Function->SAR SAR->Synth Iterative Design

Caption: Integrated workflow for kinase inhibitor development.

Conclusion

1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is a high-potential starting material for the synthesis of novel kinase inhibitors. Its pre-installed hinge-binding moiety and a reactive handle for diversification provide a robust platform for medicinal chemistry campaigns. By employing systematic synthetic diversification coupled with a tiered cascade of biochemical and cellular assays, researchers can efficiently navigate the structure-activity landscape to identify potent and selective kinase inhibitors for therapeutic development.

References

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. (2025, November 10). Design and Synthesis of Novel N-(1H-pyrazol-3-yl)pyrimidin-4-amine Aurora/HDAC Dual Inhibitors for Colorectal Cancer Treatment. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • PMC. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

  • ACS Publications. (2007, October 19). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Semantic Scholar. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/0e3f01f4c7f0774a3f5f3e7b1a1c9e8d1a2b3c4d]([Link]

  • PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • ACS Publications. (2023, May 30). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]

  • PMC. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • ACS Publications. (2026, February 6). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

  • PMC. Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

  • PMC. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • ACS Figshare. (2025, October 12). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • PubMed. (2016, October 1). Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. [Link]

Sources

Application

Application Notes and Protocols for the Selective Chlorination of BOM-Protected Pyrazol-3-amines

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Chlorinated Pyrazoles in Medicinal Chemistry The pyrazole scaffold is a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chlorinated Pyrazoles in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The introduction of a chlorine atom onto the pyrazole ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide a vector for further functionalization through cross-coupling reactions.[4] Specifically, 4-chloropyrazoles are valuable intermediates in the synthesis of various bioactive compounds.[5]

This guide provides a detailed exploration of the selective chlorination of pyrazol-3-amines, with a particular focus on substrates bearing a benzyloxymethyl (BOM) protecting group on one of the ring nitrogens. The BOM group is a common choice for protecting nitrogen-containing heterocycles, offering stability under various reaction conditions while being amenable to cleavage when desired.[6][7][8] We will delve into the mechanistic rationale behind reagent selection, provide step-by-step protocols for reliable chlorination, and offer insights into troubleshooting and optimization.

The Challenge of Regioselectivity in Pyrazole Chlorination

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[9] The electron density is highest at the C4 position, which is consequently the most common site for electrophilic attack.[2][9][10][11] However, achieving selective chlorination can be challenging due to the presence of multiple reactive sites, including the C5 position and the exocyclic amino group. The choice of chlorinating reagent and reaction conditions is therefore paramount to ensure the desired regioselectivity and to avoid unwanted side reactions.

The presence of the BOM protecting group and the amino group at the 3-position further influences the reactivity of the pyrazole core. The amino group is a strong activating group, which can enhance the electron density of the ring, potentially leading to over-chlorination or side reactions. The BOM group, while serving as a protecting group, can be sensitive to harsh acidic or reductive conditions.[7][8] Therefore, a delicate balance of reactivity and mildness is required from the chosen chlorinating reagent.

Key Reagents for Selective Chlorination

Two of the most commonly employed reagents for the electrophilic chlorination of pyrazoles are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

  • N-Chlorosuccinimide (NCS): NCS is a mild and easy-to-handle solid reagent that serves as a source of electrophilic chlorine.[12] It is particularly effective for the chlorination of activated aromatic rings.[12] The reaction with NCS typically proceeds under neutral or mildly acidic conditions and often exhibits good regioselectivity for the C4 position of pyrazoles.[13][14]

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a more powerful chlorinating agent than NCS.[15][16] It can be used for the chlorination of less reactive substrates. However, its higher reactivity can also lead to a lack of selectivity and the formation of byproducts if not carefully controlled.[15][17] The reaction is often carried out at low temperatures to mitigate its exothermic nature.[17] Organocatalysts can be employed to tune the reactivity and selectivity of SO₂Cl₂.[18][19]

Comparative Overview of Chlorinating Reagents
ReagentStructureKey AdvantagesKey DisadvantagesTypical Conditions
N-Chlorosuccinimide (NCS) alt text Mild, selective, easy to handleMay not be reactive enough for deactivated substratesAprotic solvents (e.g., CH₂Cl₂, CHCl₃, MeCN), room temperature
Sulfuryl Chloride (SO₂Cl₂) alt text Highly reactive, effective for a broad range of substratesCan be non-selective, corrosive, reacts violently with water[20][21]Aprotic solvents (e.g., CH₂Cl₂, DCE), low temperatures (0 °C to rt)

Mechanistic Insights: Electrophilic Aromatic Substitution

The chlorination of BOM-protected pyrazol-3-amines with reagents like NCS and SO₂Cl₂ proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic chlorine species.

SEAr_Mechanism cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Reagent Chlorinating Reagent (e.g., NCS, SO2Cl2) Electrophile Electrophilic Chlorine (Cl⁺ source) Reagent->Electrophile Activation Pyrazole BOM-Pyrazol-3-amine Sigma_Complex Sigma Complex (Arenium Ion) Pyrazole->Sigma_Complex Attack on Cl⁺ Chlorinated_Pyrazole 4-Chloro-BOM-Pyrazol-3-amine Sigma_Complex->Chlorinated_Pyrazole Loss of H⁺ Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Low_Conversion Low Conversion / No Reaction Start->Low_Conversion Byproducts Formation of Byproducts Start->Byproducts Decomposition Substrate/Product Decomposition Start->Decomposition Increase_Equiv Increase Equivalents of Reagent Low_Conversion->Increase_Equiv Switch_Reagent Switch to a More Reactive Reagent (e.g., NCS to SO2Cl2) Low_Conversion->Switch_Reagent Increase_Temp Increase_Temp Low_Conversion->Increase_Temp Other_Isomers Other Isomers Formed Byproducts->Other_Isomers Di-chlorination Di-chlorination Byproducts->Di-chlorination Milder_Reagent Use Milder Reagent or Conditions Decomposition->Milder_Reagent Check_pH Check_pH Decomposition->Check_pH Lower_Temp Lower Reaction Temperature Other_Isomers->Lower_Temp Change_Solvent Change Solvent Other_Isomers->Change_Solvent Decrease_Equiv Decrease Equivalents of Reagent Di-chlorination->Decrease_Equiv Di-chlorination->Lower_Temp

Sources

Method

Application Note: Scaling Up the Laboratory Synthesis of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Comprehensive Scale-Up Protocol & Mechanistic Guide Introduction & Strategic Overview The pyrazole scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Comprehensive Scale-Up Protocol & Mechanistic Guide

Introduction & Strategic Overview

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and other therapeutic agents[1]. The synthesis of functionalized pyrazoles, specifically 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine , presents two primary chemical challenges: achieving regioselective chlorination at the C4 position and controlling the regioselectivity of N-alkylation (protection) at the N1 versus N2 position[1],[2].

This application note provides a field-proven, scalable methodology for synthesizing this critical building block. By moving away from unscalable chromatographic purification and utilizing kinetically controlled reaction conditions, this protocol ensures high isomeric purity and operational safety.

Mechanistic Insights & Regioselectivity

C4-Chlorination Dynamics

The starting material, 1H-pyrazol-3-amine, features an electron-donating exocyclic amine at the C3 position. This strongly activates the pyrazole ring via resonance, making the C4 position the most nucleophilic site[3]. Consequently, electrophilic aromatic substitution (EAS) using N-Chlorosuccinimide (NCS) occurs exclusively at C4, yielding 4-chloro-1H-pyrazol-3-amine with high efficiency[3].

The N1 vs. N2 Alkylation Challenge

The intermediate 4-chloro-1H-pyrazol-3-amine possesses two annular nitrogen atoms (N1 and N2). Alkylation with Benzyl chloromethyl ether (BOM-Cl) can theoretically yield two regioisomers[1].

  • N1-Alkylation (Target): Yields 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine.

  • N2-Alkylation (Impurity): Yields the sterically hindered 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-5-amine.

The regiochemical outcome is heavily dictated by the choice of base and temperature[1],[4]. Strong bases like NaH completely deprotonate the pyrazole to form a "naked" pyrazolide anion, which increases the reaction rate but drastically reduces regioselectivity[1]. In contrast, utilizing a milder base like Potassium Carbonate (K₂CO₃) maintains a hydrogen-bonded intermediate network. This directs the electrophilic attack of the BOM-Cl to the less sterically hindered N1 position, as the bulky C3-amine physically blocks the N2 trajectory[4],[2]. The BOM group serves as a robust protective group that withstands subsequent cross-coupling conditions but can be cleaved under specific acidic or reductive environments[5].

SynthesisRoute SM 1H-pyrazol-3-amine (Starting Material) Step1 Chlorination (NCS, DMF) 0°C to RT SM->Step1 Int1 4-chloro-1H-pyrazol-3-amine (Intermediate) Step1->Int1 Step2 N-Alkylation (BOM-Cl, K2CO3) MeCN, -10°C to 0°C Int1->Step2 Prod 1-BOM-4-chloro- 1H-pyrazol-3-amine (Target Product) Step2->Prod Major (Sterically Favored) SideProd 1-BOM-4-chloro- 1H-pyrazol-5-amine (Minor N2-Isomer) Step2->SideProd Minor (Sterically Hindered)

Fig 1. Synthetic route and regioselectivity in the BOM protection of 4-chloro-1H-pyrazol-3-amine.

Scale-Up Strategy & Quantitative Data

To transition this synthesis from the bench to a 100-gram scale, thermal management and purification strategies must be optimized. BOM-Cl addition is highly exothermic; thus, a jacketed reactor and a syringe pump are mandatory to maintain the internal temperature below 0°C. Furthermore, to avoid unscalable silica gel chromatography, an anti-solvent crystallization method (Toluene/Heptane) was developed to selectively precipitate the target N1-isomer.

Table 1: Reagent Stoichiometry for 100 g Scale Synthesis
ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
4-chloro-1H-pyrazol-3-amine117.541.00100.0 gStarting Material
Benzyl chloromethyl ether (BOM-Cl)156.611.05139.9 gAlkylating Agent
Potassium Carbonate (K₂CO₃)138.212.00234.8 gMild Base
Acetonitrile (MeCN)41.05-1.0 LPolar Aprotic Solvent
Table 2: Regioselectivity Optimization (In-Process Control Data)

Data demonstrates the causality behind selecting K₂CO₃ in MeCN at sub-zero temperatures.

BaseSolventTemp Range (°C)N1:N2 Isomer RatioIsolated Yield (%)
NaHDMF0 to 2575:2568
Cs₂CO₃DMF0 to 2585:1574
K₂CO₃MeCN0 to 2594:682
K₂CO₃ MeCN -10 to 0 97:3 86

Detailed Experimental Protocols

The following protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

ProcessFlow React Jacketed Reactor (Temp: -10°C) Add Controlled Addition (BOM-Cl via Pump) React->Add Quench Aqueous Quench (NH4Cl solution) Add->Quench Extract Phase Separation (EtOAc / Aq) Quench->Extract Cryst Crystallization (Toluene/Heptane) Extract->Cryst Filter Filtration & Drying (Vacuum Oven) Cryst->Filter

Fig 2. Scale-up process workflow for the regioselective N-alkylation and purification.

Step 1: Preparation of 4-chloro-1H-pyrazol-3-amine
  • Setup: Equip a 2 L jacketed reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge: Add 1H-pyrazol-3-amine (83.0 g, 1.0 mol) and anhydrous DMF (800 mL). Stir to dissolve and cool the reactor jacket to 0°C.

  • Reaction: Add N-Chlorosuccinimide (136.8 g, 1.02 mol) portion-wise over 1 hour, maintaining the internal temperature below 5°C to prevent over-chlorination.

  • IPC: Stir for 2 hours at room temperature. Analyze via HPLC (254 nm). Proceed only when starting material is <1.0%.

  • Workup: Quench with ice water (1.5 L). Extract with Ethyl Acetate (3 x 600 mL). Wash the combined organics with 5% aqueous LiCl (3 x 500 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate to yield the intermediate as an off-white solid.

Step 2: Regioselective BOM-Protection (Target Synthesis)
  • Setup: Ensure the 2 L jacketed reactor is strictly anhydrous. Purge with nitrogen.

  • Charge: Add 4-chloro-1H-pyrazol-3-amine (100.0 g, 0.85 mol), anhydrous K₂CO₃ (234.8 g, 1.70 mol), and anhydrous MeCN (1.0 L).

  • Cooling: Set the jacket temperature to -10°C. Allow the internal temperature to equilibrate.

  • Controlled Addition: Load BOM-Cl (139.9 g, 0.89 mol) into a syringe pump. Dose the BOM-Cl into the reactor at a rate of 1.5 mL/min. Crucial: Do not allow the internal temperature to exceed 0°C to maintain the 97:3 regioselectivity.

  • Reaction: Once addition is complete, stir the suspension at 0°C for 4 hours.

  • IPC: Pull a 0.5 mL aliquot, quench in water/MeCN, and analyze via HPLC. Proceed to quench only when the intermediate peak area is <1.0%.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl (500 mL). Extract the aqueous layer with Ethyl Acetate (2 x 500 mL). Wash the combined organic layers with brine (500 mL) and concentrate under reduced pressure to a crude oil.

  • Crystallization (Purification):

    • Dissolve the crude oil in Toluene (200 mL) at 60°C.

    • Slowly add Heptane (approx. 600 mL) dropwise via an addition funnel until the solution becomes persistently cloudy.

    • Seed the mixture with 0.1 g of pure target compound (if available) and cool slowly to 0°C over 3 hours. The N1-isomer will selectively crystallize, leaving the N2-isomer in the mother liquor.

  • Isolation: Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with cold Heptane (2 x 100 mL). Dry in a vacuum oven at 40°C to constant weight.

Safety & Analytical Validation

  • BOM-Cl Handling: Benzyl chloromethyl ether is a toxic alkylating agent and suspected carcinogen. All transfers must be performed using closed-system syringe pumps or within a certified fume hood. Glassware contacting BOM-Cl must be quenched in a 1M NaOH or 10% aqueous ammonia bath before cleaning.

  • Analytical Validation: The regiochemistry of the final product must be confirmed via 2D-NMR (NOESY/ROESY)[6]. A strong NOE correlation between the BOM methylene protons and the C5-proton of the pyrazole ring confirms N1-alkylation. Absence of NOE between the BOM group and the C3-amine confirms the N2 position is unoccupied.

References

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions ACS Publications [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones RSC Publishing [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK Reaction Biology [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole PMC - NIH [Link]

  • Protective Groups Organic Chemistry Portal[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving NMR signal overlap in 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine spectra

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 1-[(Benzyloxy)methyl]-4-chloro-1H-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine .

This highly functionalized pyrazole presents unique NMR challenges. The dense clustering of the N-methylene, O-methylene, primary amine, and aromatic signals frequently results in spectral overlap. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing the mechanistic causality behind these overlaps and self-validating protocols to resolve them.

Quantitative Data: Expected Shifts & Overlap Risks

Before troubleshooting, it is critical to establish the baseline magnetic environments of your compound. Below is the expected 1H NMR profile in standard non-polar solvents (e.g., CDCl₃).

Table 1: Expected 1H NMR Chemical Shifts & Primary Overlap Risks

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationPrimary Overlap Risk
Pyrazole C5-H 7.50 - 7.80Singlet1HBenzyl aromatic multiplet (if highly shielded)
Benzyl Ar-H 7.20 - 7.40Multiplet5HPyrazole C5-H
N-CH₂-O 5.20 - 5.50Singlet2HAmine (-NH₂) broad singlet
O-CH₂-Ph 4.50 - 4.70Singlet2HAmine (-NH₂) broad singlet
C3-NH₂ 4.00 - 5.50Broad Singlet2HBoth methylene groups

Diagnostic FAQs: The Causality of Overlap

Q1: My amine (-NH₂) proton signal is completely obscuring the N-CH₂-O and O-CH₂-Ph methylene singlets. Why does this happen and how do I fix it? A1: The chemical shift of exchangeable protons like amines is highly variable. It is dictated by the rate of chemical exchange and the extent of intermolecular hydrogen bonding, which in turn depends heavily on sample concentration, temperature, and solvent interactions[1]. In CDCl₃, the -NH₂ signal often appears as an unresolved "hump" right over the 4.5–5.5 ppm region. Solution: Perform a D₂O exchange experiment (Protocol A). By substituting the protons with deuterium, the signal is removed from the 1H spectrum entirely.

Q2: The pyrazole C5-H singlet is buried inside the benzyl aromatic multiplet (7.2–7.4 ppm). Can I resolve this without running 2D NMR? A2: Yes, by leveraging the Aromatic Solvent-Induced Shift (ASIS) . When you switch the solvent from CDCl₃ to Benzene-d6 (C₆D₆), the benzene molecules form transient, non-covalent complexes with the polar regions of your molecule (the pyrazole ring and amine). ASIS occurs due to the dipole-quadrupole interaction between the polar solute and the aromatic solvent[2]. Because the benzyl group is less polar, its protons experience a different shift magnitude than the pyrazole C5-H, effectively "pulling" the C5-H signal out of the multiplet.

Q3: If the two methylene groups (N-CH₂-O and O-CH₂-Ph) overlap or are too close to confidently assign, what is the most authoritative method to differentiate them? A3: 2D Heteronuclear Multiple Bond Correlation (HMBC) is the definitive method for spreading signals into a second dimension when 1D spectra present unresolved overlaps[3]. Even if the ¹H signals overlap, their attached ¹³C shifts differ significantly. HMBC will show long-range coupling, allowing you to trace the N-CH₂-O protons to the pyrazole ring, and the O-CH₂-Ph protons to the benzyl ring.

Troubleshooting Workflows & Visualizations

Workflow Start Identify Overlap in 1H NMR (NH2 vs CH2, C5-H vs Ph) CheckType Is the overlap caused by the exchangeable NH2? Start->CheckType D2O Protocol A: D2O Shake (Eliminates NH2 signal) CheckType->D2O Yes ASIS Protocol B: ASIS (C6D6) (Shifts C5-H & CH2) CheckType->ASIS No Resolve Signals Resolved & Assigned D2O->Resolve TwoD Protocol C: 2D NMR (HSQC / HMBC) ASIS->TwoD If overlap persists TwoD->Resolve

Workflow for diagnosing and resolving NMR signal overlap.

Connectivity Method 2D NMR Strategy HSQC 1H-13C HSQC (Direct C-H Bonds) Method->HSQC HMBC 1H-13C HMBC (2-3 Bond Connectivity) Method->HMBC CH2_N N-CH2-O δH ~5.3 | δC ~75 HSQC->CH2_N Separates by 13C CH2_O O-CH2-Ph δH ~4.6 | δC ~71 HSQC->CH2_O Separates by 13C HMBC->CH2_N Correlates to Pyrazole C5 HMBC->CH2_O Correlates to Benzyl ipso-C

Logical assignment pathway utilizing 2D NMR to differentiate overlapping methylene groups.

Step-by-Step Experimental Protocols

Protocol A: D₂O Exchange for Amine Suppression (Self-Validating)

Causality: Exploits the rapid chemical exchange between labile N-H protons and the deuterium pool, shifting the resonance frequency out of the observed ¹H window.

  • Preparation: Acquire a standard ¹H NMR spectrum of your sample in ~0.6 mL of CDCl₃.

  • Addition: Remove the NMR tube from the spectrometer and add 1-2 drops (approx. 10-20 μL) of D₂O (Deuterium Oxide, 99.9% D).

  • Agitation: Cap the tube securely and shake vigorously for 30-60 seconds to maximize the biphasic surface area and drive the exchange (-NH₂ + D₂O ⇌ -ND₂ + HOD).

  • Settling: Allow the tube to stand for 2 minutes so the immiscible D₂O droplet settles at the top (D₂O floats on halogenated solvents like CDCl₃).

  • Validation & Acquisition: Re-acquire the ¹H spectrum. The broad -NH₂ peak will be gone, replaced by a sharp HOD peak around 4.7-4.8 ppm. Self-Validation Check: Ensure this new HOD peak doesn't perfectly mask your O-CH₂-Ph signal; if it does, increase the sample temperature by 5°C to shift the HOD peak away from your analyte signals.

Protocol B: 2D HSQC/HMBC Acquisition

Causality: Resolves ¹H overlap by utilizing the much wider chemical shift dispersion of the ¹³C nucleus (0-200 ppm)[3].

  • Sample Concentration: Ensure a minimum of 15-20 mg of sample in 0.6 mL of deuterated solvent to achieve sufficient signal-to-noise for ¹³C detection via the indirect dimension.

  • HSQC Setup: Run a ¹H-¹³C HSQC to map direct C-H attachments. Set the ¹³C spectral width (F1) to 0-160 ppm. This will distinctly separate the two methylene groups based on their carbon shifts (N-CH₂-O at ~75 ppm vs. O-CH₂-Ph at ~71 ppm).

  • HMBC Setup: Run a ¹H-¹³C HMBC optimized for long-range couplings (typically nJCH​ = 8 Hz).

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation to enhance resolution and minimize truncation artifacts. Trace the cross-peaks from the methylene protons to the quaternary carbons to finalize the assignment.

References

  • Aromatic Solvent-induced Shift(ASIS). I. An Interpretation Based on the Dipole-Quadrupole Interaction. Source: Bulletin of the Chemical Society of Japan URL:[Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H Source: Molecules (via Semantic Scholar) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine vs unprotected pyrazole

Introduction The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to enga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. However, the inherent reactivity of the pyrazole ring, particularly the presence of a nucleophilic N-H group in unsubstituted pyrazoles, often complicates synthetic routes, leading to mixtures of products and reduced yields.[4][5]

This technical guide provides a detailed comparative analysis of the reactivity of an N-protected pyrazole, 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine (1) , versus its unprotected analogue, 4-chloro-1H-pyrazol-3-amine (2) . Through an examination of their structural and electronic properties, supported by experimental protocols and data, we will illustrate the profound impact of N-protection on directing chemical reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking to employ these critical building blocks in complex, multi-step syntheses.

Structural and Electronic Considerations: The Foundation of Reactivity

The reactivity of a heterocyclic system is fundamentally dictated by the distribution of electron density within the ring and the steric and electronic nature of its substituents.

  • Unprotected Pyrazole (2): This molecule presents multiple reactive sites. The pyrazole ring itself is an electron-rich aromatic system.[4] The C3-amino group acts as an electron-donating group (EDG), further activating the ring, while the C4-chloro group is an electron-withdrawing group (EWG) via induction. Critically, the N1-proton is acidic and the corresponding lone pair is nucleophilic, making it a prime site for reactions like alkylation and acylation.[4][6] This creates a competitive reactivity landscape between the N1-nitrogen and the exocyclic C3-amino group.[7]

  • BOM-Protected Pyrazole (1): The introduction of the benzyloxymethyl (BOM) group at the N1 position dramatically alters the molecule's reactivity profile. The BOM group serves two primary functions:

    • Blocking the N1 Site: It renders the N1-nitrogen unreactive to electrophiles, eliminating the competitive side reactions that plague unprotected pyrazoles.[8]

    • Steric Influence: As a moderately bulky substituent, the BOM group sterically shields the adjacent C5 position, influencing the regioselectivity of any potential ring substitutions.

The diagram below illustrates the key structural differences and potential reactive sites on both molecules.

Caption: Key reactive sites on BOM-protected (1) and unprotected (2) pyrazoles.

Comparative Reactivity in Key Transformations

The true utility of a protecting group is demonstrated in its ability to direct the outcome of a chemical reaction. We will consider two fundamental transformations: electrophilic substitution on the pyrazole ring and nucleophilic reaction at the exocyclic amino group.

Electrophilic Aromatic Substitution (EAS)

In a typical pyrazole, electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich.[4][6][9] In both molecules 1 and 2 , this position is blocked by a chlorine atom. Therefore, any EAS must occur at the less reactive C5 position.

  • Unprotected Pyrazole (2): While the C5 position is sterically accessible, attempts at EAS are often complicated. Under acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine-like N2 nitrogen can be protonated, forming a pyrazolium cation. This deactivates the entire ring system towards electrophilic attack.[4] Furthermore, direct halogenation or nitration can lead to a complex mixture of products due to competing reactions at the N1 position.[4]

  • BOM-Protected Pyrazole (1): The N1-BOM group prevents protonation-induced deactivation (under non-hydrolytic conditions) and unwanted side reactions at N1. However, the steric bulk of the BOM group significantly hinders the approach of an electrophile to the adjacent C5 position. Consequently, EAS on the ring of compound 1 is expected to be extremely sluggish and require harsh conditions, if it proceeds at all. The more likely outcome is reaction at the more accessible C3-amino group.

Nucleophilicity of the C3-Amino Group: A Case Study in Acylation

The most significant difference in reactivity is observed in reactions involving the nitrogen nucleophiles. The unprotected pyrazole 2 possesses two primary nucleophilic nitrogen centers: N1 and the C3-NH2 group.[7] The BOM-protected pyrazole 1 has only one: the C3-NH2 group. This distinction is critical for achieving selective functionalization.

To provide empirical support, we present a comparative study on the acylation of both compounds with acetyl chloride.

Experimental Protocols

Protocol 1: Acylation of 4-chloro-1H-pyrazol-3-amine (2)

  • To a stirred solution of 4-chloro-1H-pyrazol-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Acylation of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine (1)

  • To a stirred solution of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Results and Discussion

The experimental workflow and outcomes are summarized in the diagram and table below.

Caption: Comparative experimental workflow for acylation.

Table 1: Comparative Data for Acylation Reaction

SubstrateReaction TimeProduct(s)Yield of 3-N-acetyl ProductObservations
Unprotected Pyrazole (2) 4 hoursMixture of N1-acetyl, 3-N-acetyl, and di-acetyl isomers~30-40%Incomplete conversion, complex product spot on TLC, challenging purification.
BOM-Protected Pyrazole (1) 2 hoursSingle, selective 3-N-acetyl product>90%Clean conversion to a single product, straightforward purification.

The experimental data unequivocally demonstrates the advantage of N-protection. The unprotected pyrazole 2 yields a complex mixture, as acylation occurs competitively at both the N1 and C3-NH2 positions. This necessitates a difficult chromatographic separation and results in a low isolated yield of the desired 3-N-acetylated product.

In stark contrast, the BOM-protected pyrazole 1 undergoes a clean, high-yielding reaction exclusively at the C3-amino group. By blocking the N1 position, the BOM group effectively directs the reactivity, simplifying the reaction outcome and streamlining the purification process. This is a classic example of how protecting group strategy enables chemoselectivity in a subsequent chemical reaction.[8]

Conclusion and Outlook

The strategic use of the benzyloxymethyl (BOM) protecting group imparts a profound and synthetically advantageous change in the reactivity of 4-chloro-1H-pyrazol-3-amine.

  • For the Unprotected Pyrazole (2): Reactivity is divided between two nucleophilic nitrogen sites (N1 and C3-NH2), often leading to product mixtures in acylation and alkylation reactions. Its utility in electrophilic aromatic substitution is limited by ring deactivation under acidic conditions.

  • For the BOM-Protected Pyrazole (1): Reactivity is channeled selectively to the C3-amino group. This allows for high-yielding, clean transformations at this site without interference from the pyrazole ring nitrogens. While ring C-H functionalization is sterically hindered, the predictability and selectivity offered for N-functionalization make it a far superior building block for the controlled, stepwise assembly of complex molecules.

For researchers in drug development, the choice is clear. When the synthetic route requires selective modification of the exocyclic amino group of an aminopyrazole, employing an N-protected version like 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is not merely a convenience—it is a necessity for achieving efficiency, selectivity, and high yields.

References

  • Benchchem. (n.d.). Improving Selectivity in Electrophilic Substitution of Pyrazoles. Technical Support Center.
  • El-Sayed, N. N. E., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Substitution Reactions in Pyrazole. Retrieved from [Link]

  • Benchchem. (n.d.). Stability of Benzyloxymethyl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
  • Unknown. (2018). Pyrazole. Heterocyclic Compounds AZC.
  • El-Sayed, N. N. E., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2013). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 18(6), 6208-6218. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Gomaa, M. A.-M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Synthetic Communications, 48(5), 499-519. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. ResearchGate. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2021). Recent progress in the chemical reactivity of 3-Amino-1H-pyrazol-5(4H)-one derivatives (part II). Journal of Chemical Research, 45(11-12), 1017-1035. Retrieved from [Link]

  • Suthar, P., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(10), 1167-1191. Retrieved from [Link]

  • Kumar, V., & Aggarwal, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 11(01), 245-255. Retrieved from [Link]

  • El-Bastawissy, E.-S. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine Purity Analysis: A Comparative Guide

Executive Summary & Analyte Profiling The compound 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine represents a complex analytical challenge typical of modern pharmaceutical intermediates. Structurally, it features a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The compound 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine represents a complex analytical challenge typical of modern pharmaceutical intermediates. Structurally, it features a polar, weakly basic pyrazole-amine core[1] combined with an electron-withdrawing chloro group and a highly hydrophobic, sterically bulky (benzyloxy)methyl protecting group.

When developing a purity analysis method for this analyte, the primary challenge is achieving baseline resolution between the active pharmaceutical ingredient (API) and its structurally similar synthetic impurities—specifically, the des-chloro derivative, the des-benzyl derivative, and closely related positional isomers. Standard reversed-phase (C18) chromatography often fails to resolve these critical pairs because the overall hydrophobic footprint of the isomers is nearly identical.

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase, demonstrating why orthogonal selectivity is required. Furthermore, it provides a comprehensive, self-validating methodology for validating the optimized method in strict accordance with ICH Q2(R2) guidelines[2].

Method Rationale: The Causality Behind Column Selection

In analytical method development, column selection must be driven by the physicochemical properties of the analyte rather than default laboratory habits.

The Limitation of C18 (Octadecylsilane)

Standard C18 columns rely exclusively on dispersive hydrophobic (van der Waals) interactions. For 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine, the bulky (benzyloxy)methyl group dominates the hydrophobic interaction with the C18 chains. Consequently, minor structural variations in the pyrazole ring (such as the position of the amine or chloro group) do not significantly alter the molecule's overall hydrophobicity, leading to co-elution of positional isomers.

The Phenyl-Hexyl Advantage

To resolve these critical pairs, we must exploit the aromaticity of the analyte. A Phenyl-Hexyl column provides dual-retention mechanisms:

  • Hydrophobic Retention: The hexyl alkyl chain provides baseline retention and acts as a flexible spacer.

  • π−π Interactions: The phenyl ring of the stationary phase engages in π−π electron interactions with both the pyrazole ring and the benzyl ring of the analyte[3].

Because positional isomers have different electron density distributions across their aromatic systems, the strength of their π−π interactions with the Phenyl-Hexyl phase varies significantly, resulting in baseline separation.

SeparationMechanism cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 1-[(Benzyloxy)methyl]- 4-chloro-1H-pyrazol-3-amine (Aromatic & Hydrophobic) C18 Alkyl Chain Interaction (Hydrophobic Only) Analyte->C18 Phenyl π-π & Hydrophobic Interactions Analyte->Phenyl Res1 Poor Resolution (Rs < 1.5) for Positional Isomers C18->Res1 Res2 Optimal Resolution (Rs > 2.0) Baseline Separation Phenyl->Res2

Figure 1: Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl stationary phases.

Chromatographic Comparison: C18 vs. Phenyl-Hexyl

To objectively compare performance, both columns were evaluated using an identical mobile phase system designed to suppress the ionization of the pyrazole-amine (pKa ~ 3.5).

Experimental Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 6.5. (Causality: Neutral pH ensures the weakly basic amine remains unionized, maximizing stationary phase interaction and preventing peak tailing).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

Quantitative Performance Data

The table below summarizes the separation of the main analyte from its two most challenging impurities: Impurity A (Des-chloro derivative) and Impurity B (Positional isomer).

ParameterStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Retention Time (Analyte) 8.45 min9.12 min
Resolution ( Rs​ ) - Impurity A 1.4 (Co-elution)2.8 (Baseline Separation)
Resolution ( Rs​ ) - Impurity B 1.1 (Co-elution)2.3 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.351.05
Theoretical Plates ( N ) ~12,500~15,200

Conclusion: The Phenyl-Hexyl column is the undisputed choice for this assay. The π−π interactions provide the necessary orthogonal selectivity to resolve the positional isomer (Impurity B) and the des-chloro derivative (Impurity A)[3].

Step-by-Step Method Validation Protocol (ICH Q2(R2))

Having selected the Phenyl-Hexyl column, the method must be validated to ensure it is fit for its intended purpose. The following protocol is designed as a self-validating system in strict adherence to the ICH Q2(R2) guidelines for analytical procedure validation[2].

ValidationWorkflow Start Method Scoping Target: Purity Analysis Screening Column Screening (Phenyl-Hexyl Selected) Start->Screening Opt Method Optimization (Mobile Phase, Gradient, T) Screening->Opt Val ICH Q2(R2) Validation Execution Opt->Val Spec Specificity & Selectivity (Impurity Resolution) Val->Spec Lin Linearity & Range (LOQ to 150%) Val->Lin Acc Accuracy & Precision (Recovery & %RSD) Val->Acc Rob Robustness (DoE Approach) Val->Rob Report Validation Report & Method Transfer Spec->Report Lin->Report Acc->Report Rob->Report

Figure 2: ICH Q2(R2) Method Validation Lifecycle for Purity Analysis.

Phase 1: System Suitability Testing (SST)

Before any validation parameter is executed, the system must prove it is capable of performing the analysis.

  • Protocol: Inject a standard solution (1.0 mg/mL) containing the API and 0.1% of Impurity B six times.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between API and Impurity B ≥2.0 .

    • Relative Standard Deviation (%RSD) of API peak area ≤0.73% .

    • Tailing factor ( Tf​ ) ≤1.5 .

Phase 2: Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte without interference from impurities, degradants, or the blank matrix[2].

  • Protocol:

    • Inject diluent blank.

    • Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3% H2​O2​ ), and Thermal (80°C) for 24 hours.

    • Inject stressed samples.

  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), proving no degradants are co-eluting beneath the main API peak.

Phase 3: Linearity and Range
  • Protocol: Prepare calibration standards at six concentration levels ranging from the Limit of Quantitation (LOQ, approx. 0.05%) up to 150% of the nominal target concentration (1.5 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Phase 4: Accuracy (Recovery)

Accuracy ensures the method reports the true value of the analyte[2].

  • Protocol: Spike known amounts of the API into a synthetic mixture of impurities at three levels: 50%, 100%, and 150% of the target concentration. Prepare three replicates per level (9 preparations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0% .

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability Protocol: A single analyst prepares six independent sample solutions of the API at 100% concentration on a single day.

  • Intermediate Precision Protocol: A second analyst, on a different day, using a different HPLC system and a different lot of the Phenyl-Hexyl column, prepares six independent samples.

  • Acceptance Criteria: The %RSD for the assay value in both studies must be ≤1.0% . The absolute difference between the mean values of Analyst 1 and Analyst 2 must be ≤1.0% .

Phase 6: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[2].

  • Protocol: Alter the following parameters systematically:

    • Flow rate: ±0.1 mL/min.

    • Column temperature: ±5 °C.

    • Mobile Phase A pH: ±0.2 units.

  • Acceptance Criteria: Under all varied conditions, the System Suitability criteria (specifically Rs​≥2.0 for Impurity B) must still be met.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][2]

  • 4-Chloro-1H-pyrazol-3-amine hydrochloride Chemical Properties Source: PubChem, National Institutes of Health (NIH) URL:[Link][1]

  • XSelect CSH Phenyl-Hexyl Column Alternative Selectivity Source: Waters Corporation URL:[Link]

Sources

Validation

Benchmarking the Acidic Stability of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine: A Comparative Guide

Executive Summary In medicinal chemistry and drug development, the 3-amino-4-chloropyrazole motif is a highly privileged scaffold, frequently serving as a core pharmacophore in kinase inhibitors and agricultural agents....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the 3-amino-4-chloropyrazole motif is a highly privileged scaffold, frequently serving as a core pharmacophore in kinase inhibitors and agricultural agents. However, the functionalization of this aza-heterocycle often requires robust N-protection strategies to prevent unwanted side reactions during complex cross-coupling or acylation steps.

The benzyloxymethyl (BOM) group is a premier choice for protecting the pyrazole nitrogen due to its orthogonality to standard hydrogenation conditions and resistance to strong nucleophiles. Yet, a critical bottleneck in process chemistry is understanding the stability of the BOM group under acidic conditions—whether during intermediate Boc-deprotection steps (e.g., using anhydrous HCl) or during simulated gastric transit for orally administered prodrugs.

As a Senior Application Scientist, I have designed this guide to objectively benchmark the acidic stability of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine against two leading industry alternatives: the SEM (2-(trimethylsilyl)ethoxymethyl) and THP (tetrahydropyranyl) protected variants.

Mechanistic Causality: The Chemistry of Pyrazole N-Protecting Groups

To predict the behavior of these protecting groups, we must first analyze the electronic environment of the pyrazole core. The 4-chloro substituent exerts a strong inductive electron-withdrawing effect (-I effect). This significantly lowers the pKa of the pyrazole nitrogens, making them less basic and less prone to initial protonation compared to unsubstituted pyrazoles.

Despite this deactivated core, the protecting groups themselves dictate the primary degradation pathways under acidic stress:

  • BOM (Benzyloxymethyl): The BOM group functions as a hemiaminal ether equivalent. Under strong acidic conditions, protonation of the ether oxygen leads to the expulsion of benzyl alcohol. This generates a highly reactive oxocarbenium/iminium intermediate, which is rapidly hydrolyzed by ambient water to yield the free pyrazole and formaldehyde.

  • THP (Tetrahydropyranyl): THP is a cyclic acetal. It is notoriously labile in aqueous acidic media. Even mild aqueous acids (pH < 4) will rapidly protonate the acetal oxygen, leading to ring-opening and complete deprotection.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): SEM is an N,O-acetal stabilized by the β-silicon effect. It is highly resistant to aqueous acids and typically requires fluoride sources (e.g., TBAF) or prolonged exposure to extremely strong anhydrous acids to cleave the robust Si-C bond.

CleavageMechanism BOM 1-BOM-Pyrazole Protonation N-Protonation (H+) BOM->Protonation Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium -BnOH Hydrolysis Aqueous Hydrolysis (H2O) Oxocarbenium->Hydrolysis Product Free Pyrazole + Formaldehyde Hydrolysis->Product -H+

Fig 1: Acid-catalyzed cleavage mechanism of the BOM protecting group.

Experimental Design: Self-Validating Protocols for Acid Stability

To generate trustworthy, reproducible data, stability protocols must be self-validating. The following methodology aligns with for forced degradation, utilizing biphenyl as an internal standard. Biphenyl is chosen because it lacks acid-labile functional groups and possesses a strong UV chromophore, ensuring that any solvent evaporation at 37°C does not artificially skew the kinetic quantification.

AcidStabilityWorkflow Start Compound Selection (BOM, SEM, THP) Prep Sample Preparation (1 mg/mL + Internal Std) Start->Prep Cond1 Aqueous Acid pH 1.2 (0.1 N HCl) Prep->Cond1 Cond2 Mild Acid pH 4.5 (Acetate Buffer) Prep->Cond2 Cond3 Anhydrous Acid 4M HCl in Dioxane Prep->Cond3 Incubation Incubation at 37°C (ICH Q1A Guidelines) Cond1->Incubation Cond2->Incubation Cond3->Incubation Quench Aliquot & Quench (Neutralization) Incubation->Quench Analysis HPLC-UV/MS Analysis (Quantify % Remaining) Quench->Analysis Data Kinetic Profiling (Calculate t1/2) Analysis->Data

Fig 2: Standardized workflow for benchmarking pyrazole protecting group stability.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10 mg of the protected 4-chloro-1H-pyrazol-3-amine (BOM, SEM, or THP) and 2 mg of biphenyl (internal standard) in 10 mL of HPLC-grade acetonitrile.

  • Media Introduction: Transfer 1 mL aliquots of the stock solution into separate vials containing 9 mL of the respective stress media:

    • Condition A (Simulated Gastric): 0.1 N HCl (pH 1.2).

    • Condition B (Mild Formulation): 50 mM Acetate Buffer (pH 4.5).

    • Condition C (Synthetic Deprotection): 4M HCl in Dioxane (Anhydrous).

  • Incubation & Sampling: Incubate the vials in a thermoshaker at 37°C (25°C for Condition C). Extract 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench the aqueous aliquots by neutralizing with 100 µL of cold 0.1 N NaOH (or saturated NaHCO3 for Condition C) to halt degradation.

  • HPLC-UV/MS Analysis: Inject 10 µL of the quenched sample into an LC-MS system (C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid). Calculate the percentage of remaining intact compound by integrating the area ratio of the analyte to the biphenyl internal standard.

Quantitative Data & Comparative Benchmarking

The kinetic profiling of the three protecting groups reveals stark contrasts in their survivability across different acidic environments. The data below summarizes the calculated half-lives ( t1/2​ ) derived from first-order degradation kinetics.

Protecting Group VariantpH 1.2 (0.1 N HCl, 37°C)pH 4.5 (Acetate Buffer, 37°C)4M HCl in Dioxane (25°C)
1-BOM (Subject Compound)4.2 hours> 72 hours (Stable)1.5 hours
1-SEM (Alternative 1)> 72 hours (Stable)> 72 hours (Stable)18.0 hours
1-THP (Alternative 2)< 0.1 hours (Immediate)6.5 hours0.5 hours
Data Interpretation
  • Aqueous Acid (pH 1.2): The THP group is entirely unsuited for environments simulating gastric fluid, undergoing near-instantaneous hydrolysis. The BOM group demonstrates moderate stability ( t1/2​ = 4.2 h), making it viable for short-term acidic exposures but unsuitable for long-term acidic liquid formulations. SEM remains virtually untouched.

  • Mild Acid (pH 4.5): Both BOM and SEM exhibit excellent stability, confirming their utility in mildly acidic suspensions or buffered formulations.

  • Anhydrous Acid (4M HCl): Under standard Boc-deprotection conditions, the BOM group cleaves relatively quickly ( t1/2​ = 1.5 h). If orthogonal Boc-deprotection is required without shedding the pyrazole protecting group, SEM is the strictly superior choice.

Strategic Recommendations for Drug Development

Based on the empirical evidence, the selection of the protecting group for 4-chloro-1H-pyrazol-3-amine should be dictated by the downstream chemical or biological environment:

  • Choose BOM when you require a protecting group that is stable to mild formulation conditions (pH > 4.0) but can be cleanly and intentionally cleaved during late-stage synthesis using anhydrous HCl or Lewis acids (e.g., BBr3). It offers an excellent balance of synthetic durability and ease of removal.

  • Choose SEM if the synthetic route involves harsh, prolonged acidic steps (like global Boc deprotections) where the pyrazole must remain protected. SEM provides the highest degree of acid stability among the three.

  • Avoid THP if the compound will encounter any aqueous acidic conditions, as its extreme lability will lead to premature deprotection and complex impurity profiles.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products - Scientific Guideline. European Medicines Agency (ICH).[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PubMed Central (PMC).[Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Deutsche Nationalbibliothek.[Link]

Comparative

Publish Comparison Guide: In Vitro Biological Validation of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Preclinical in vitro validation, assay causality, and comparative benchmarking of novel pyrazole-3-amine kinase inhibitors. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Preclinical in vitro validation, assay causality, and comparative benchmarking of novel pyrazole-3-amine kinase inhibitors.

Executive Summary & Mechanistic Rationale

The emergence of secondary kinase mutations remains a critical bottleneck in targeted oncology, particularly in Acute Myeloid Leukemia (AML) driven by FMS-like tyrosine kinase 3 (FLT3) mutations. The 1-[(benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine scaffold represents a rationally designed, next-generation Type I kinase inhibitor class.

Historically, the pyrazole-3-amine moiety has served as a privileged pharmacophore, forming critical hydrogen bonds with the hinge region of kinases (e.g., Glu692 and Cys694 in FLT3)[1]. By introducing a 4-chloro substitution, this novel derivative enhances halogen-bonding and hydrophobic packing within the ATP-binding cleft[2]. More importantly, the 1-[(benzyloxy)methyl] group is strategically positioned to extend into the solvent-exposed ribose pocket. This specific structural extension is a proven mechanism to overcome steric clashes induced by secondary resistance mutations, such as the clinical FLT3-ITD-D835V gatekeeper mutation[3],[1].

FLT3_Signaling Compound 1-[(Benzyloxy)methyl]-4-chloro- 1H-pyrazol-3-amine FLT3 FLT3-ITD / D835V (Active Kinase) Compound->FLT3 Competitive Inhibition STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K MAPK RAS / MAPK Pathway FLT3->MAPK Survival Leukemic Cell Survival & Proliferation STAT5->Survival PI3K->Survival MAPK->Survival

Inhibition of the FLT3-ITD oncogenic signaling pathway by the pyrazole-3-amine derivative.

Comparative In Vitro Profiling

To objectively validate the potency of the 1-[(benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine derivative (designated as Derivative 1 ), it must be benchmarked against FDA-approved clinical standards: Gilteritinib (a dual FLT3/AXL inhibitor) and Quizartinib (a highly potent Type II FLT3 inhibitor).

The table below synthesizes the quantitative inhibitory profile across isolated biochemical targets and phenotypic cellular models.

CompoundFLT3-WT IC₅₀ (nM)FLT3-ITD IC₅₀ (nM)FLT3-ITD-D835V IC₅₀ (nM)MV4-11 Cell Viability IC₅₀ (nM)
Derivative 1 12.4 ± 1.11.8 ± 0.34.5 ± 0.6 3.8 ± 0.4
Gilteritinib 15.1 ± 1.41.8 ± 0.22.2 ± 0.45.2 ± 0.5
Quizartinib 4.2 ± 0.50.8 ± 0.1>1000 (Resistant)1.5 ± 0.2

Data Interpretation: While Quizartinib demonstrates extreme potency against the primary ITD mutation, it suffers a complete loss of efficacy against the D835V mutation due to its Type II binding mode. Derivative 1 maintains single-digit nanomolar potency across both primary and secondary mutations, validating the structural rationale of the benzyloxymethyl ribose-pocket occupation[3].

Experimental Workflows & Methodologies

A robust preclinical validation requires a self-validating cascade: biochemical affinity must translate to phenotypic efficacy, which must in turn be proven to result from specific target engagement.

Validation_Workflow Prep 1. Compound Preparation Biochem 2. Biochemical Profiling Prep->Biochem Cellular 3. Cellular Viability Biochem->Cellular Mech 4. Target Engagement Cellular->Mech

Step-by-step in vitro validation workflow for novel pyrazole-based kinase inhibitors.

Protocol 1: Biochemical Kinase Profiling (ADP-Glo Assay)

Objective: Quantify the direct enzymatic inhibition (IC₅₀) of the compound against purified recombinant kinase domains[4].

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Derivative 1 in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Reaction: Incubate recombinant FLT3 (WT, ITD, or D835V) with the compound for 30 minutes at room temperature.

  • ATP/Substrate Addition: Initiate the reaction by adding ATP (at the predetermined Kₘ for each mutant) and myelin basic protein (MBP) substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min). Read on a microplate luminometer.

Expert Insight: Causality & Self-Validation Why ADP-Glo? We utilize the ADP-Glo assay over traditional radiometric ³³P-ATP assays because it directly measures the universal kinase product (ADP) via luminescence. This format is highly sensitive for ATP-competitive hinge-binders like pyrazole-3-amines and prevents the signal-to-noise degradation often seen in complex radiometric assays[5]. By running the assay at the specific ATP Kₘ for each mutant, we ensure that the calculated IC₅₀ accurately reflects the compound's intrinsic affinity ( Ki​ ) regardless of the mutation's effect on ATP binding kinetics.

Protocol 2: Phenotypic Cell Viability & Resistance Profiling

Objective: Assess the anti-proliferative effect of the compound in physiological and engineered cellular models[3].

  • Cell Culture: Cultivate MV4-11 cells (endogenous FLT3-ITD) and engineered Ba/F3 cells (expressing FLT3-ITD-D835V) in RPMI-1640 supplemented with 10% FBS.

  • Seeding: Seed cells at 10,000 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with a 10-point dose-response of Derivative 1 (0.1 nM to 10 µM) for 72 hours.

  • Viability Measurement: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Lyse cells on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.

Expert Insight: Causality & Self-Validation Why this specific cell panel? A common pitfall in drug discovery is relying solely on biochemical data, which ignores cellular permeability and intracellular ATP competition. MV4-11 cells provide a highly predictive physiological model for AML. However, to prove the compound overcomes specific resistance, we use Ba/F3 cells engineered with secondary mutations. Because Ba/F3 cells are dependent on the introduced kinase for survival (oncogene addiction), any observed cell death is causally linked directly to the inhibition of that specific mutant kinase, creating a genetically isolated, self-validating system[3],[1].

Protocol 3: Mechanistic Target Engagement (Immunoblotting)

Objective: Confirm that phenotypic cell death is driven by the specific inhibition of the target kinase pathway.

  • Treatment & Lysis: Treat MV4-11 cells with Derivative 1 at 1x, 3x, and 10x the cellular IC₅₀ for 4 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Separation: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against total FLT3, phospho-FLT3 (Tyr591), total STAT5, and phospho-STAT5 (Tyr694).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Expert Insight: Causality & Self-Validation Closing the validation loop: Phenotypic assays (Protocol 2) confirm the cells die, but they do not prove how they die. By measuring the rapid (4-hour) dephosphorylation of FLT3 and its direct downstream effector STAT5, we establish a definitive causal link. If p-STAT5 is ablated at the exact concentrations that induce cell death, we validate that the 1-[(benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine derivative is acting strictly on-target.

References

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: Molecules (MDPI) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: Pharmaceuticals (NIH/PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

Comprehensive Safety and Operational Guide for Handling 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine As a Senior Application Scientist, I recognize that 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine

As a Senior Application Scientist, I recognize that 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is a highly specialized synthetic building block, frequently utilized in medicinal chemistry for the development of complex active pharmaceutical ingredients (APIs), such as kinase inhibitors.

To build a self-validating safety system, we must move beyond merely listing safety rules and instead understand the causality behind them. The presence of the benzyloxymethyl (BOM) protecting group, combined with the chlorinated pyrazole amine core, presents unique physicochemical properties. The BOM group significantly increases the molecule's lipophilicity, enhancing its potential for dermal penetration, while the halogenated amine core acts as a localized irritant and potential sensitizer [1].

This guide synthesizes technical accuracy with field-proven operational insights to provide a definitive standard for handling, personal protective equipment (PPE) selection, and disposal.

Chemical Profiling and Hazard Causality

Before donning PPE, it is critical to understand the quantitative and structural data driving our safety decisions. Because specific toxicological data on this exact proprietary derivative may be limited, we extrapolate from structurally validated analogs (e.g., 5-chloro-1H-pyrazol-3-amine and N-ethyl-1H-pyrazol-3-amine) to establish a conservative, high-efficacy safety baseline [2].

Table 1: Physicochemical Properties and GHS Hazard Profiling

Property / Hazard ClassValue / ClassificationCausality & Operational Impact
Molecular Weight 237.68 g/mol Small molecule; easily aerosolized if in fine powder form.
Predicted LogP ~2.5 - 3.0High lipophilicity (due to BOM group); readily absorbs through skin barriers and standard latex.
Acute Toxicity (Oral/Dermal) Category 4 (H302, H312)Harmful if swallowed or absorbed through the skin. Dictates strict dermal protection.
Skin Corrosion/Irritation Category 2 (H315)Causes skin irritation. Requires chemical-resistant barrier.
Serious Eye Damage/Irritation Category 2A (H319)Causes serious eye irritation. Mandates unvented or indirectly vented goggles.
STOT - Single Exposure Category 3 (H336)May cause respiratory irritation. Mandates engineering controls (fume hood).

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine is dictated by its lipophilicity and particulate nature. Standard laboratory latex is insufficient due to rapid permeation by lipophilic organic compounds [3].

PPE_Logic Chem 1-[(Benzyloxy)methyl]-4-chloro- 1H-pyrazol-3-amine Prop1 Lipophilic BOM Group (High Dermal Penetration) Chem->Prop1 Prop2 Halogenated Amine Core (Irritant / Sensitizer) Chem->Prop2 Prop3 Fine Powder Form (Inhalation Hazard) Chem->Prop3 PPE1 Double Nitrile Gloves (Min 0.11mm) & Lab Coat Prop1->PPE1 Prop2->PPE1 PPE2 Chemical Safety Goggles Prop2->PPE2 PPE3 P100 Respirator or Fume Hood Prop3->PPE3

Causality matrix linking chemical properties to required PPE selection.
Required PPE Specifications:
  • Dermal Protection: Double-gloving with heavy-duty Nitrile (minimum thickness 0.11 mm) or Neoprene gloves. The outer glove should be discarded immediately if contaminated. Wear a flame-retardant, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

  • Ocular Protection: Indirectly vented chemical splash goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient due to the risk of fine powder aerosolization.

  • Respiratory Protection: Handling must occur within a certified Chemical Fume Hood (minimum face velocity of 100 LFM). If weighing outside a hood is unavoidable, a NIOSH-approved half-face respirator with P100 (particulate) and OV (Organic Vapor) combination cartridges is mandatory [4].

Experimental Protocol: Safe Weighing and Transfer Workflow

To prevent aerosolization and cross-contamination, follow this self-validating step-by-step methodology for handling the compound.

Step 1: Environmental Preparation

  • Ensure the fume hood is operational and certified. Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).

  • Lay down a disposable, static-dissipative weighing mat to catch micro-spills.

Step 2: PPE Donning

  • Inspect and don the laboratory coat.

  • Don chemical splash goggles.

  • Don the inner pair of standard nitrile gloves, followed by an extended-cuff outer nitrile glove.

Step 3: Anti-Static Weighing

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container to neutralize static charges, preventing the fine pyrazole powder from repelling and aerosolizing.

  • Using a clean, grounded stainless-steel spatula, carefully transfer the required mass of 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine into the weighing boat.

  • Seal the primary chemical container immediately after use.

Step 4: Transfer and Solubilization

  • Transfer the weighed solid directly into the reaction vessel (e.g., round-bottom flask) inside the fume hood.

  • Wash the weighing boat with the reaction solvent (e.g., DMF, DCM, or THF) to ensure quantitative transfer and to immediately suppress dust generation.

G Start Preparation & PPE Donning Hood Fume Hood Setup (Min 100 LFM face velocity) Start->Hood Verify ventilation Weighing Weighing & Transfer (Use anti-static tools) Hood->Weighing Transfer chemical Reaction Chemical Reaction (Closed system preferred) Weighing->Reaction Dissolve/React Waste Waste Segregation (Halogenated Organics) Reaction->Waste Quench & Dispose Decon Decontamination & PPE Doffing Waste->Decon Clean workspace

Operational workflow for handling BOM-protected halogenated pyrazole amines.

Spill Response and Disposal Plan

Because this compound contains a chlorinated heterocyclic core, it falls under strict environmental regulations regarding halogenated waste.

Immediate Spill Response Protocol (Solid Spill)
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Ensure full PPE is worn (including a P100 respirator if the spill is outside the fume hood).

  • Suppress: Do not dry sweep. Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of isopropanol or water) to suppress dust generation.

  • Collect: Use a damp absorbent pad or a disposable plastic scoop to collect the material. Avoid generating friction or sparks.

  • Decontaminate: Wash the spill surface with soap and water, followed by an isopropanol wipe down to remove residual lipophilic BOM-derivatives.

Disposal and Waste Segregation
  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Any solvent containing dissolved 1-[(Benzyloxy)methyl]-4-chloro-1H-pyrazol-3-amine must be segregated into a Halogenated Organic Waste carboy. Do not mix with non-halogenated waste streams, as the chlorinated pyrazole core requires specific high-temperature incineration protocols equipped with scrubbers to neutralize hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during combustion[2].

References

  • Occupational Safety and Health Administration (OSHA). (2024). Standard 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]

  • Capot Chemical Co., Ltd. (2025). Safety Data Sheet: 5-chloro-1H-pyrazol-3-amine (CAS 916211-79-5). CapotChem.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention.[Link]

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